5-Benzyloxy-1H-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAATCGJMPDXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626548 | |
| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177941-16-1 | |
| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in medicinal chemistry. This document synthesizes available data to serve as a crucial resource for professionals in drug discovery and organic synthesis.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring an indazole core, a carboxylic acid function, and a benzyloxy substituent, makes it a versatile building block for a range of biologically active molecules.
General Information
A summary of the fundamental properties of this compound is presented below.
| Property | Data | Reference |
| CAS Number | 177941-16-1 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Off-white solid (inferred from isomers) | [2] |
| Storage Conditions | Tightly closed, cool and dry place, 0-8 °C | [1][2] |
Solubility and Physical Constants
While specific experimental data for the melting point and solubility of this compound are not widely published, data from analogous compounds suggest it is sparingly soluble in aqueous solutions and soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The parent compound, indazole-3-carboxylic acid, has a high melting point of 266-270 °C (with decomposition), suggesting the 5-benzyloxy derivative also possesses significant thermal stability.
Synthesis and Methodology
The synthesis of this compound can be approached through several established routes for indazole-3-carboxylic acids. A common and effective strategy involves the cyclization of a substituted o-aminophenylacetic acid derivative.
Proposed Synthetic Pathway
A plausible and widely-used method is the Jacobson indazole synthesis, which involves the diazotization and subsequent intramolecular cyclization of an appropriate precursor. The workflow for this synthesis is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol based on general methods for the synthesis of substituted indazole-3-carboxylic acids.[3][4]
-
Step 1: Oxidation of 4-Benzyloxy-2-nitrotoluene.
-
Dissolve 4-Benzyloxy-2-nitrotoluene in a suitable solvent mixture (e.g., pyridine/water).
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water.
-
Acidify the combined filtrate with concentrated HCl to precipitate the product, 4-Benzyloxy-2-nitrophenylacetic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the 4-Benzyloxy-2-nitrophenylacetic acid from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas) at atmospheric or elevated pressure until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-Benzyloxy-2-aminophenylacetic acid.
-
-
Step 3: Diazotization and Cyclization.
-
Dissolve the 4-Benzyloxy-2-aminophenylacetic acid from Step 2 in dilute hydrochloric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for several hours or overnight, during which the cyclization occurs.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the benzylic ether linkage.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad band, indicative of hydrogen bonding.[7][8] |
| ~3150 | N-H stretch (Indazole) | Medium, often overlaps with the broad O-H band.[6] |
| ~3030 | C-H stretch (Aromatic) | Medium to weak. |
| ~2950 | C-H stretch (Aliphatic CH₂) | Weak. |
| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, sharp peak.[7][9] |
| 1500-1600 | C=C stretch (Aromatic Rings) | Multiple medium to strong bands. |
| 1200-1320 | C-O stretch (Carboxylic Acid) | Medium intensity band. |
| 1000-1100 | C-O stretch (Ether) | Strong band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the structure. The expected chemical shifts are outlined below, with DMSO-d₆ as a typical solvent.
¹H NMR: The proton NMR spectrum will feature signals from the indazole core, the benzyloxy group, and the acidic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~13.0-14.0 | Singlet (br) | 1H (N-H, Indazole) | Broad signal, exchangeable with D₂O. |
| ~12.0-13.0 | Singlet (br) | 1H (O-H, Carboxylic Acid) | Very broad, concentration-dependent, exchangeable with D₂O.[7] |
| ~8.0 | Doublet | 1H (H-7, Indazole) | |
| ~7.3-7.5 | Multiplet | 5H (Phenyl of Benzyl) | Protons of the benzyl group's aromatic ring. |
| ~7.2 | Doublet | 1H (H-4, Indazole) | |
| ~7.0 | Doublet of d | 1H (H-6, Indazole) | |
| ~5.2 | Singlet | 2H (-O-CH₂-Ph) | Characteristic benzylic protons. |
¹³C NMR: The carbon spectrum will show signals for all 15 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165-170 | C=O (Carboxylic Acid) | Downfield signal typical for carboxyl carbons.[7] |
| ~155 | C-5 (Indazole, C-O) | Carbon attached to the benzyloxy group. |
| ~140 | C-7a (Indazole Bridgehead) | |
| ~137 | Quaternary C (Phenyl of Benzyl) | Carbon attached to the -CH₂- group. |
| ~127-129 | CH Carbons (Phenyl of Benzyl) | Multiple signals for the benzyl aromatic ring. |
| ~120-125 | C-3a, C-7 (Indazole) | |
| ~110-115 | C-4, C-6 (Indazole) | |
| ~70 | -O-CH₂-Ph | Aliphatic carbon of the benzyloxy group. |
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation and fragmentation analysis.
-
Molecular Ion (M⁺): The primary ion expected would be at m/z = 268, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment would be observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl-containing compounds. Another significant loss would be that of the carboxyl group (-45 Da) to give a fragment at m/z = 223.
Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The indazole-3-carboxamide scaffold is a recognized pharmacophore found in numerous synthetic cannabinoid receptor agonists (SCRAs).
Caption: Role as a versatile intermediate in synthetic chemistry.
The carboxylic acid group at the 3-position provides a convenient handle for modification, typically through amide coupling reactions to introduce diverse side chains.[10] The benzyloxy group at the 5-position serves as a protected form of a hydroxyl group. This protecting group can be readily removed via catalytic hydrogenation to yield the 5-hydroxy-indazole derivative, which can then be used for further functionalization or as a final metabolite standard. This dual functionality makes it a strategic precursor in the development of new chemical entities targeting various biological pathways.[2]
References
- 1. This compound [aromalake.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
An In-Depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic Acid (CAS: 177941-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its physicochemical properties, synthesis, and potential biological activities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 177941-16-1 | [2] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [2] |
| Molecular Weight | 268.27 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder (for 1H-Indazole-3-carboxylic acid) | [3] |
| Melting Point | 266-270 °C (decomposes) (for 1H-Indazole-3-carboxylic acid) | [4] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general methods for the synthesis of indazole-3-carboxylic acid and its derivatives provide a likely synthetic route. One plausible approach involves the protection of the hydroxyl group of 5-hydroxy-1H-indazole-3-carboxylic acid as a benzyl ether.
A general procedure for the synthesis of 1H-indazole-3-carboxamides from a protected indazole precursor has been described. This involves the use of n-butyl lithium to introduce a carboxyl group at the 3-position of a SEM-protected indazole.[5] While not a direct synthesis of the target compound, this methodology illustrates a feasible synthetic strategy.
Another relevant synthesis is the preparation of 5-Benzyloxy-1H-indazole-3-carboxaldehyde from 5-benzyloxyindole. This reaction proceeds via nitrosation in a slightly acidic environment. The resulting aldehyde could potentially be oxidized to the desired carboxylic acid, although the specific conditions for this transformation have not been reported.
General Experimental Workflow for Indazole-3-Carboxylic Acid Synthesis (Hypothetical)
Caption: Hypothetical synthesis of this compound.
Biological Activity and Mechanism of Action
While no specific biological data for this compound has been reported, the indazole-5-carboxylic acid scaffold has been identified as a potent dual inhibitor of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[6][7] These two enzymes are critical regulators of inflammatory and pain signaling pathways.
Cytosolic Phospholipase A2α (cPLA2α) Signaling Pathway
cPLA2α is a key enzyme in the inflammatory cascade. Upon cellular stimulation, it translocates to the membrane and catalyzes the hydrolysis of phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α would therefore block the production of these inflammatory mediators at a very early stage.
Caption: The cPLA2α signaling pathway and point of inhibition.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and plays a role in pain, mood, and inflammation. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects.
Caption: The FAAH signaling pathway and point of inhibition.
Quantitative Biological Data
There is currently no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for the inhibition of cPLA2α or FAAH by this compound. Structure-activity relationship (SAR) studies on related indazole-5-carboxylic acids have shown that the carboxylic acid moiety is crucial for potent dual inhibition.[6] Further research is required to determine the specific inhibitory activity of the 3-carboxylic acid isomer.
Experimental Protocols
Detailed experimental protocols for assays involving this compound are not available in the literature. However, general protocols for assessing cPLA2α and FAAH inhibition are well-established.
General Protocol for cPLA2α Inhibition Assay
A common method to assess cPLA2α activity is to measure the release of radiolabeled arachidonic acid from cells.
-
Cell Culture: Culture a suitable cell line (e.g., U937 cells) in appropriate media.
-
Radiolabeling: Label the cells with [³H]-arachidonic acid for a sufficient period to allow incorporation into cellular phospholipids.
-
Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of the test compound (this compound).
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α.
-
Measurement of Arachidonic Acid Release: Collect the cell supernatant and measure the amount of released [³H]-arachidonic acid using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
General Protocol for FAAH Inhibition Assay
FAAH activity can be measured using a fluorometric assay.
-
Enzyme Source: Utilize either recombinant human FAAH or a cell lysate known to express FAAH.
-
Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).
-
Inhibitor Treatment: Pre-incubate the enzyme with varying concentrations of the test compound.
-
Assay Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value.
Conclusion
This compound is a compound of interest for drug discovery, particularly in the areas of inflammation and pain. While its physicochemical properties and a specific, detailed synthesis protocol are not yet fully documented in the scientific literature, its structural similarity to known dual inhibitors of cPLA2α and FAAH suggests it may possess valuable biological activity. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided hypothetical synthetic route and general assay protocols offer a starting point for researchers interested in investigating this molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [aromalake.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Benzyloxy-1H-indazole-3-carboxylic acid
This guide provides an overview of the fundamental physicochemical properties of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The molecular formula and molecular weight are key identifiers for any chemical compound. The data for this compound is summarized below.
| Property | Value |
| Molecular Formula | C15H12N2O3[1] |
| Molecular Weight | 268.27 g/mol [1] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.
Figure 1. Core Identifiers of the Compound
References
An In-depth Technical Guide on the Solubility of 5-Benzyloxy-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-Benzyloxy-1H-indazole-3-carboxylic acid in common organic solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents qualitative information and quantitative data for structurally related analogs to provide valuable estimates for researchers. Additionally, a comprehensive experimental protocol for determining solubility and a generalized experimental workflow are provided.
Introduction to this compound
This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this molecule, including the indazole core, the carboxylic acid group, and the benzyloxy substituent, influence its physicochemical properties, particularly its solubility in various solvents. Understanding the solubility of this compound is critical for its application in drug discovery and development, including for formulation, screening, and in vitro and in vivo studies.
Solubility Data
Table 1: Solubility of Indazole-3-carboxylic Acid and its Analogs in Selected Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| Indazole-3-carboxylic acid | DMSO | ≥ 200 mg/mL[1] | Not Specified |
| Indazole-3-carboxylic acid | DMSO | Slightly Soluble[2] | Room Temperature |
| Indazole-3-carboxylic acid | Methanol | Slightly Soluble[2] | Room Temperature |
| 1-Methylindazole-3-carboxylic acid | DMSO | Soluble | Room Temperature |
| 1-Methylindazole-3-carboxylic acid | Methanol | Soluble | Room Temperature |
Note: The benzyloxy group in this compound is expected to increase its lipophilicity compared to the parent indazole-3-carboxylic acid, which may influence its solubility profile.
Qualitative Solubility Insights:
-
DMF: In synthetic procedures involving indazole-3-carboxylic acid, dimethylformamide (DMF) has been successfully used as a solvent, suggesting good solubility of the parent compound[3][4]. Given its strong solubilizing properties for polar organic compounds, it is anticipated that this compound would also exhibit good solubility in DMF.
-
DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds[5]. The high solubility of the parent indazole-3-carboxylic acid in DMSO indicates that this compound is also likely to be highly soluble in this solvent[1].
-
Ethanol: No specific data on the solubility of this compound or its close analogs in ethanol was found. As a general trend for carboxylic acids, solubility in alcohols like ethanol is expected, but it may be lower than in aprotic polar solvents like DMSO and DMF.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the shake-flask method, which is a reliable technique for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Dimethylformamide (DMF), analytical grade
-
Ethanol, analytical grade
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a known volume of the respective solvent (DMSO, DMF, or ethanol).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration.
-
Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data obtained with the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility determination and a generalized synthetic pathway for indazole-3-carboxylic acid derivatives.
Caption: A logical workflow for the experimental determination of solubility.
Caption: A generalized synthetic pathway for indazole-3-carboxamide derivatives.
Conclusion
While direct quantitative solubility data for this compound in DMSO, DMF, and ethanol remains to be formally reported, evidence from structurally similar compounds suggests high solubility in DMSO and DMF. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their laboratories. The solubility profile is a fundamental parameter that will guide the effective use of this compound in various research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
An In-depth Technical Guide on the Spectral Analysis of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) data and spectral analysis for 5-benzyloxy-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides predicted spectral data, detailed experimental protocols, and workflow visualizations to facilitate a deeper understanding of the structural characterization of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. The indazole core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. Accurate structural elucidation through spectroscopic methods, particularly NMR, is fundamental for its synthesis, characterization, and application in drug discovery. This guide focuses on the ¹H and ¹³C NMR spectral features of this molecule. The molecular formula is C₁₅H₁₂N₂O₃, and the molecular weight is 268.27 g/mol .[1]
Predicted NMR Spectral Data
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.9 - 8.1 | d | 8.5 - 9.0 |
| H-6 | 7.1 - 7.3 | dd | 8.5 - 9.0, 2.0 - 2.5 |
| H-7 | 7.5 - 7.7 | d | 8.5 - 9.0 |
| Ar-H (benzyl) | 7.3 - 7.5 | m | - |
| CH₂ | 5.1 - 5.3 | s | - |
| NH | 13.0 - 13.5 | br s | - |
| COOH | 11.0 - 12.0 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-3 | 140 - 145 |
| C-3a | 120 - 125 |
| C-4 | 125 - 130 |
| C-5 | 155 - 160 |
| C-6 | 110 - 115 |
| C-7 | 115 - 120 |
| C-7a | 140 - 145 |
| C (ipso-benzyl) | 135 - 140 |
| C (ortho-benzyl) | 128 - 130 |
| C (meta-benzyl) | 127 - 129 |
| C (para-benzyl) | 127 - 129 |
| CH₂ | 70 - 75 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Due to the presence of the carboxylic acid and the aromatic nature of the compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. It effectively dissolves the compound and allows for the observation of the acidic protons of the carboxylic acid and the N-H of the indazole ring. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) could also be used, but may lead to the exchange of the acidic protons.
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR Spectroscopy :
-
A standard one-pulse sequence is used.
-
The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the complete spectral analysis and structural elucidation of this compound using NMR spectroscopy.
Caption: A logical workflow for the NMR spectral analysis of an organic compound.
Chemical Structure
The diagram below shows the chemical structure of this compound with atom numbering for reference in spectral assignments.
Caption: Chemical structure of this compound.
References
In-Depth Technical Guide: 5-Benzyloxy-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While the specific crystal structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive overview of its known properties, a generalized synthesis protocol based on related compounds, and its significance as a chemical intermediate.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2] this compound is a key synthetic intermediate used in the development of more complex molecules. Its structure, featuring a benzyloxy group at the 5-position and a carboxylic acid at the 3-position, offers versatile handles for further chemical modification. This document outlines the available data for this compound and provides a general framework for its synthesis and characterization.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes its basic molecular properties.
| Property | Value | Reference |
| CAS Number | 177941-16-1 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [3] |
| Molecular Weight | 268.27 g/mol | [3] |
| Source | Synthetic | [3] |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not provided in the surveyed literature, general methods for preparing 1H-indazole-3-carboxylic acid derivatives are well-documented.[2][4][5] One common pathway involves the cyclization of appropriately substituted phenylhydrazines or the nitrosation of indoles.[6]
Generalized Experimental Protocol for Synthesis
The synthesis of 1H-indazole-3-carboxylic acid derivatives can often be achieved through a multi-step process starting from substituted anthranilic acid esters or similar precursors. The following is a generalized conceptual protocol:
-
Starting Material Preparation: Begin with a suitably substituted o-aminophenylacetic acid derivative. For this compound, this precursor would typically be a 2-amino-5-(benzyloxy)phenylacetic acid derivative.
-
Diazotization: The primary amino group of the precursor is converted into a diazonium salt. This is typically achieved by treating the starting material with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring system. This step is often the key ring-forming reaction.
-
Hydrolysis (if starting from an ester): If the starting material was an ester, a final hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) is required to yield the final carboxylic acid product.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to yield the pure this compound.
Characterization Methods
Following synthesis, the identity and purity of the compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the successful incorporation of the benzyloxy group and the formation of the indazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.
Visualizations
Molecular Structure
The chemical structure of this compound is depicted below.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of an indazole derivative like the title compound.
Conclusion
This compound serves as a valuable building block in synthetic and medicinal chemistry. While detailed crystallographic data remains elusive in the public domain, its synthesis can be approached through established methods for indazole ring formation. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers working with this and related indazole derivatives. Further studies, including single-crystal X-ray diffraction, would be invaluable to fully elucidate its three-dimensional structure and intermolecular interactions, providing deeper insights for its application in drug design and materials science.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound [aromalake.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
5-Benzyloxy-1H-indazole-3-carboxylic Acid: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the melting point and stability of 5-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No: 177941-16-1). This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is a key intermediate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Off-white solid | |
| Melting Point | Not reported | |
| Related Compound: 1H-Indazole-3-carboxylic acid | 262-271 °C | |
| Related Compound: 7-Benzyloxy-1H-indazole-3-carboxylic acid | Not reported, stored at 0 - 8 °C | [2] |
| Storage | Tightly closed. Store in a cool and dry place. | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid such as this compound can be determined using the capillary method. This is a standard and widely accepted technique for establishing the purity of a compound.
Principle: A small, powdered sample of the substance is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Stability Testing Protocol
The stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) guidelines to ensure its quality over time under the influence of various environmental factors.
Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.
Methodology (based on ICH Q1A(R2)):
-
Stress Testing:
-
Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures. Samples are analyzed at various time points to determine the rate of degradation.
-
Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.
-
Photostability: The solid material and a solution of the compound are exposed to a light source that provides a specified level of illumination and UV energy. A dark control is run in parallel.
-
-
Long-Term and Accelerated Stability Studies:
-
At least three primary batches of the compound are placed in controlled storage conditions.
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.
-
Analytical Methods:
-
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound and any potential degradation products.
Visualizations
The following diagrams illustrate key workflows relevant to the characterization of this compound.
References
An In-depth Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. As a key building block, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its discovery and historical development, detailed synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutics. The indazole core, a bioisostere of indole, imparts unique chemical and biological characteristics, making its derivatives promising candidates for targeting various signaling pathways implicated in a range of diseases. This document aims to be an essential resource for researchers engaged in the exploration and utilization of this important chemical entity.
Introduction and Historical Context
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural similarity to indole allows it to mimic the interactions of indole-containing biomolecules, yet its distinct electronic properties often lead to improved metabolic stability and unique pharmacological profiles. The introduction of a carboxylic acid at the 3-position and a benzyloxy group at the 5-position further functionalizes the core, providing key handles for molecular elaboration and specific interactions with biological targets.
While the precise date of the first synthesis of this compound is not prominently documented in seminal literature, the exploration of substituted indazole-3-carboxylic acids began in the mid-20th century. Early work focused on the development of synthetic methodologies to access this heterocyclic system, driven by the burgeoning field of medicinal chemistry. The benzyloxy group, a common protecting group for phenols, was likely introduced to explore the impact of a bulky, lipophilic substituent at the 5-position on biological activity, or as a protected precursor to the corresponding 5-hydroxy derivative. The development of derivatives of indazole-3-carboxylic acid has led to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.
| Property | Value | Reference |
| CAS Number | 177941-16-1 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Store in a cool, dry place, protected from light | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the indazole ring followed by or concurrent with the introduction of the desired functional groups. A common and effective method involves the protection of a 5-hydroxyindazole precursor followed by carboxylation at the 3-position.
Synthesis from 5-Hydroxy-1H-indazole
A plausible and commonly employed synthetic route starts from the commercially available 5-hydroxy-1H-indazole. This method involves two key steps: benzylation of the hydroxyl group and subsequent carboxylation at the 3-position.
Step 1: Synthesis of 5-Benzyloxy-1H-indazole
-
Reaction: 5-Hydroxy-1H-indazole is reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
-
Protocol:
-
To a solution of 5-hydroxy-1H-indazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-benzyloxy-1H-indazole.
-
Step 2: Carboxylation to this compound
-
Reaction: The 3-position of the indazole ring is lithiated using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid group.
-
Protocol:
-
Dissolve 5-benzyloxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (2.2 eq) to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Add water and acidify the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization to yield this compound.
-
Role in Drug Discovery and Development
While this compound itself is primarily utilized as a synthetic intermediate, the indazole-3-carboxylic acid scaffold is a cornerstone in the design of numerous therapeutic agents. The carboxylic acid moiety serves as a versatile handle for the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).
Derivatives of indazole-3-carboxylic acid have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenases (COX) and kinases involved in inflammatory signaling cascades.
-
Anticancer Agents: Through the inhibition of protein kinases, poly(ADP-ribose) polymerase (PARP), and other targets crucial for cancer cell proliferation and survival.
-
Antiviral and Antimicrobial Agents: By interfering with viral replication processes or essential bacterial enzymes.
The benzyloxy group at the 5-position introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic properties, such as cell permeability and metabolic stability. Furthermore, this group can engage in specific hydrophobic or π-stacking interactions within the binding pockets of target proteins.
Potential Signaling Pathway Involvement
Although direct studies on this compound are limited, the broader class of indazole derivatives has been shown to modulate several key signaling pathways. For instance, certain indazole-3-carboxamides have been identified as potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for immune cell activation. Inhibition of this pathway can dampen inflammatory responses.
Conclusion and Future Perspectives
This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthetic accessibility and the versatility of its functional groups make it an invaluable tool for the creation of diverse chemical libraries. While much of the current research focuses on its derivatives, there remains an opportunity to explore the intrinsic biological activities of the parent molecule.
Future research directions could include:
-
Development of novel synthetic methodologies: To improve yields, reduce costs, and access a wider range of substituted analogues.
-
Screening for novel biological targets: To uncover new therapeutic applications for this chemical scaffold.
-
Elucidation of structure-activity relationships: Through systematic modification of the benzyloxy and carboxylic acid moieties to optimize potency and selectivity for specific biological targets.
References
The Biological Versatility of 5-Benzyloxy-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer and Anti-inflammatory Potential
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its many derivatives, 5-Benzyloxy-1H-indazole-3-carboxylic acid emerges as a compound of significant interest for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities of structurally related indazole-3-carboxylic acid derivatives, offering a predictive insight into the therapeutic potential of the 5-benzyloxy substituted variant. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further investigation and application in drug discovery programs.
Core Biological Activities: Anticancer and Anti-inflammatory Properties
Indazole derivatives are well-documented for their potent biological effects, primarily as anticancer and anti-inflammatory agents.[1][2][3] These activities are largely attributed to their ability to function as inhibitors of various protein kinases and other key enzymes involved in disease pathology.[3][4] The core indazole structure serves as a versatile template for designing targeted inhibitors.[2]
Anticancer Activity: Targeting Key Proliferation Pathways
The anticancer potential of indazole derivatives is a subject of extensive research.[2][3][5] Numerous studies have demonstrated the efficacy of substituted indazole-3-carboxylic acids and their amide counterparts against a range of cancer cell lines.[5][6] A critical mechanism underlying this activity is the inhibition of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[7][8] Overexpression of PLK1 is a common feature in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[7][9]
Based on structure-activity relationship (SAR) studies of related indazole compounds, it is hypothesized that this compound can effectively bind to the ATP-binding pocket of kinases like PLK1, thereby inhibiting their function and leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[1][10][11] The mechanism of action for this activity often involves the inhibition of enzymes that produce pro-inflammatory mediators. The structural features of indazole-3-carboxylic acids lend themselves to the design of inhibitors for enzymes such as cyclooxygenases (COX), which are central to the inflammatory cascade.
Quantitative Biological Data of Related Indazole Derivatives
While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the inhibitory activities of structurally similar indazole derivatives against various cancer cell lines and kinases. This data provides a valuable benchmark for predicting the potential efficacy of the 5-benzyloxy analog.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [5] |
| A549 (Lung) | 1.15 | [6] | |
| HepG2 (Liver) | 0.80 | [6] | |
| MCF-7 (Breast) | 0.34 | [6] | |
| 2a | MCF-7 (Breast) | 1.15 | [6] |
| HCT116 (Colon) | 4.89 | [6] | |
| 2o | A549 (Lung) | 2.10 | [6] |
| 4T1 (Breast) | 0.59 | [6] | |
| HepG2 (Liver) | 5.16 | [6] | |
| MCF-7 (Breast) | 0.79 | [6] | |
| HCT116 (Colon) | 3.31 | [6] | |
| Doxorubicin | A549 (Lung) | 6.50 | [6] |
| 4T1 (Breast) | 0.98 | [6] | |
| HepG2 (Liver) | 0.62 | [6] | |
| MCF-7 (Breast) | 0.75 | [6] | |
| HCT116 (Colon) | 0.19 | [6] |
Table 2: Kinase Inhibitory Activity of Indazole-based Compounds
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 106 | FGFR1 | 2.0 | [1] |
| FGFR2 | 0.8 | [1] | |
| FGFR3 | 4.5 | [1] | |
| Entrectinib (127) | ALK | 0.012 | [1] |
Key Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro and in vivo assays commonly used to evaluate the anticancer and anti-inflammatory activities of indazole derivatives.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12][13][14][15]
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on a specific kinase.[17][18][19][20][21]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of the kinase results in a decreased level of substrate phosphorylation, which can be detected using various methods, including radioactivity or fluorescence-based readouts.[21]
Protocol (Generic Radioactive Assay):
-
Reaction Setup: In a reaction tube, combine the purified kinase, the specific substrate (protein or peptide), and the test compound (this compound) at various concentrations in a kinase buffer.[17]
-
Initiation: Start the reaction by adding [γ-³²P]ATP.[20]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS loading buffer).[17]
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.[17]
-
Detection: Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[22][23][24][25][26]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[23][24]
Protocol:
-
Animal Dosing: Administer this compound (or vehicle control) to the animals (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal) at various doses.[24]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[23][24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[24]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 value (the dose that causes 50% inhibition of edema).
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Predicted inhibitory effect on the PLK1 signaling pathway.
Caption: A typical workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its potential to inhibit key kinases like PLK1 warrants a thorough investigation.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its predicted activities. Comprehensive in vitro screening against a panel of cancer cell lines and kinases, followed by in vivo efficacy studies in relevant animal models, will be crucial steps in validating its therapeutic potential. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and signaling pathways. The information and protocols provided in this guide offer a solid foundation for initiating such a research program.
Disclaimer: Much of the quantitative data and detailed biological activities presented in this document are based on studies of structurally related indazole derivatives. While these findings provide a strong basis for predicting the properties of this compound, direct experimental validation is essential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. In Vitro Kinase Assays | Revvity [revvity.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-Benzyloxy-1H-indazole-3-carboxylic Acid and Its Derivatives
For Immediate Release
[City, State] – 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key heterocyclic molecule, is at the forefront of drug discovery and development, primarily serving as a crucial intermediate in the synthesis of targeted therapeutic agents. While the compound itself is not an active therapeutic, its structural motif is integral to the development of potent inhibitors for significant disease targets, particularly in the field of oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this versatile scaffold, with a special focus on the PARP inhibitor, Niraparib.
From Intermediate to Innovator Drug: The Synthetic Pathway to Niraparib
This compound serves as a pivotal starting material in the multi-step synthesis of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The benzyloxy group provides a strategic protecting group for the 5-hydroxyl functionality on the indazole ring, which is essential during the subsequent chemical transformations required to construct the final drug molecule.
The synthetic journey from this compound to Niraparib involves a series of chemical reactions, including amidation and cross-coupling reactions, to introduce the necessary pharmacophores for potent PARP inhibition.
Primary Therapeutic Target: PARP Enzymes
Derivatives of this compound, exemplified by Niraparib, primarily target Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.[3]
The mechanism of action of Niraparib involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes.[4] By inhibiting PARP, the repair of single-strand DNA breaks is prevented.[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, this inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.[1]
Quantitative Analysis of PARP Inhibition
The inhibitory potency of Niraparib against PARP-1 and PARP-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of Niraparib for its targets.
| Compound | Target | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [6] |
| Niraparib | PARP-2 | 2.1 | [6] |
Furthermore, the cellular activity of Niraparib has been assessed by measuring its ability to inhibit the proliferation of cancer cell lines.
| Cell Line | BRCA Status | IC50 (µM) | Reference |
| PEO1 | BRCA2 mutant | 7.487 | [3] |
| UWB1.289 | BRCA1 mutant | 21.34 | [3] |
| UWB1.289+BRCA1 | BRCA1 wild-type | 58.98 | [3] |
Experimental Protocols for Target Validation
The determination of the therapeutic efficacy of Niraparib and related compounds relies on a suite of robust experimental protocols designed to measure target engagement and cellular response.
PARP Inhibition Assay (Intracellular PARylation Assay)
This assay quantifies the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains within cells following induced DNA damage.
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to activate PARP enzymes. In the presence of a PARP inhibitor, the subsequent formation of PAR chains is reduced. The level of PARylation is then measured, typically using an ELISA-based method with an anti-PAR antibody.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-436) are cultured to sub-confluency in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Niraparib) for a specified period (e.g., 1 hour).
-
DNA Damage Induction: Hydrogen peroxide (H2O2) is added to the culture medium at a final concentration of 10 µM and incubated for 10 minutes to induce oxidative DNA damage.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
ELISA: The cell lysates are transferred to a 96-well plate coated with an anti-PAR antibody. Following incubation and washing steps, a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.
Cellular Proliferation (Cytotoxicity) Assay
This assay measures the effect of a compound on the viability and growth of cancer cells over a period of time.
Principle: The viability of cells is assessed using a reagent that measures ATP content, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., PEO1, UWB1.289) are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).[7]
-
Viability Measurement: A luminescent cell viability assay reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: The luminescence is measured using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.
RAD51 Foci Formation Assay
This assay is a key indicator of homologous recombination (HR) proficiency.
Principle: RAD51 is a crucial protein in the HR pathway that forms nuclear foci at sites of DNA double-strand breaks. In HR-proficient cells, exposure to DNA damaging agents induces the formation of RAD51 foci. A lack of RAD51 foci formation after DNA damage suggests a deficiency in the HR pathway.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA damaging agent (e.g., 10 Gy irradiation) or the test compound (e.g., Niraparib at 8 µM for 6 hours).[6]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using image analysis software.
-
Interpretation: A significant increase in RAD51 foci formation after DNA damage indicates a functional HR pathway. The absence or significant reduction in foci formation is indicative of HR deficiency.
Broader Therapeutic Horizons
While PARP inhibition is the most well-documented therapeutic application for derivatives of the this compound scaffold, the broader class of indazole derivatives has been explored for a multitude of other therapeutic targets. These include:
-
5-HT3 Receptor Antagonists: For the management of chemotherapy-induced nausea and vomiting.
-
Protein Kinase Inhibitors: Targeting various kinases involved in cancer cell signaling pathways.
-
Nicotinic α-7 Receptor Partial Agonists: For potential treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.
-
Cannabinoid (CB1) Receptor Agonists: Investigated for various therapeutic applications.
The versatility of the indazole core structure, provided by intermediates like this compound, underscores its importance in medicinal chemistry and the ongoing development of novel therapeutics for a wide range of diseases. Further research into the derivatization of this scaffold holds the promise of identifying new drug candidates with improved efficacy and novel mechanisms of action.
References
- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
Methodological & Application
Synthesis Protocol for 5-Benzyloxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a multi-step sequence starting from commercially available materials. The key steps involve the formation of a substituted nitrotoluene, followed by cyclization to the indazole core, and subsequent functional group manipulations. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and receptor modulators. The presence of the benzyloxy group at the 5-position offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines a reliable and reproducible synthetic route to this important intermediate.
Synthesis Pathway
The synthesis of this compound can be achieved through a three-stage process. The first stage involves the protection of a phenolic hydroxyl group as a benzyl ether. The second stage is the construction of the indazole-3-carboxylate core. The final stage involves the hydrolysis of the ester to the desired carboxylic acid. An alternative and often more practical approach involves the synthesis of the corresponding 5-methoxy analog, followed by demethylation and subsequent benzylation.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indazole-3-carboxylate
Materials:
-
Ethyl 2-amino-5-methoxyphenylacetate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 2-amino-5-methoxyphenylacetate (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly add a solution of hydrochloric acid (2.0 eq) while monitoring the pH.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methoxy-1H-indazole-3-carboxylate.
Stage 2: Synthesis of Ethyl 5-hydroxy-1H-indazole-3-carboxylate (Demethylation)
The methoxy group is cleaved to yield the corresponding phenol using boron tribromide.
Materials:
-
Ethyl 5-methoxy-1H-indazole-3-carboxylate
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Wash the mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 5-hydroxy-1H-indazole-3-carboxylate is typically used in the next step without further purification.
Stage 3: Synthesis of this compound
This stage involves the benzylation of the phenolic hydroxyl group followed by the hydrolysis of the ethyl ester.
Part A: Synthesis of Ethyl 5-benzyloxy-1H-indazole-3-carboxylate (Benzylation)
Materials:
-
Ethyl 5-hydroxy-1H-indazole-3-carboxylate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-benzyloxy-1H-indazole-3-carboxylate.
Part B: Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 5-benzyloxy-1H-indazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
Procedure:
-
Dissolve ethyl 5-benzyloxy-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Presentation
| Step | Reactants | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Indazole Formation | Ethyl 2-amino-5-methoxyphenylacetate | NaNO₂, HCl, EtOH/H₂O | 13-19 | 0 - RT | ~70-80 |
| 2. Demethylation | Ethyl 5-methoxy-1H-indazole-3-carboxylate | BBr₃, DCM | 4-6 | -78 - RT | ~85-95 |
| 3a. Benzylation | Ethyl 5-hydroxy-1H-indazole-3-carboxylate | BnBr, K₂CO₃, DMF | 4-6 | 60-70 | ~80-90 |
| 3b. Hydrolysis | Ethyl 5-benzyloxy-1H-indazole-3-carboxylate | NaOH, EtOH/H₂O | 2-4 | Reflux | >90 |
| Yields are approximate and may vary depending on the specific reaction conditions and scale. |
Conclusion
The protocol described in this application note provides a comprehensive and detailed method for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided workflow diagram and data summary offer a clear overview of the synthetic process, facilitating its implementation in a laboratory setting.
Application Notes and Protocols for N-Alkylation of 5-Benzyloxy-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The N-alkylation of indazoles is a critical synthetic step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to the formation of regioisomeric mixtures, presenting significant synthetic and purification challenges.[1][2] The regioselectivity of N-alkylation is profoundly influenced by the choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring.[3][4]
This document provides detailed application notes and experimental protocols for the regioselective N-alkylation of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.
Factors Influencing Regioselectivity
The N-alkylation of this compound can be directed to either the N1 or N2 position by careful manipulation of reaction conditions. The C3-carboxylic acid group plays a crucial role in directing the regioselectivity, primarily favoring N1-alkylation under basic conditions.
N1-Alkylation: The use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) strongly favors the formation of the N1-alkylated product.[3][5] This high regioselectivity is attributed to the formation of a chelated intermediate where the sodium cation is coordinated between the N2 nitrogen and the oxygen of the C3-carboxylate group. This chelation sterically hinders the approach of the alkylating agent to the N2 position, thereby directing alkylation to N1.[1]
N2-Alkylation: Achieving selective N2-alkylation of indazole-3-carboxylic acids under basic conditions is challenging due to the directing effect of the C3-substituent. While electron-withdrawing groups at other positions (e.g., C7) can promote N2-selectivity, for 3-carboxyindazoles, alternative strategies are often required.[3][4] These may include Mitsunobu conditions or specialized catalytic systems.[6]
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation
This protocol is optimized for the selective synthesis of N1-alkylated this compound derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., alkyl bromide, iodide) or alkyl tosylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or DMF (to achieve a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2-1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.1-1.3 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N1-alkylation of indazole-3-carboxylic acid derivatives based on literature precedents.
| Entry | Base (equiv) | Solvent | Alkylating Agent (equiv) | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) |
| 1 | NaH (1.2) | THF | n-Pentyl bromide (1.1) | 50 | 24 | >99:1 | 89 |
| 2 | NaH (3.0) | DMF | 1-Bromopentane (1.3) | RT | 3 | >99:1 | High |
| 3 | Cs₂CO₃ (2.0) | Dioxane | Alkyl tosylate (1.5) | 90 | 2 | >95:5 | >90 |
Data is generalized from studies on similar indazole-3-carboxylate systems.[1][7]
Visualizations
Logical Relationship of N-Alkylation Regioselectivity
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Amide Coupling Reactions with 5-Benzyloxy-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions involving 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key building block in the synthesis of pharmacologically active compounds. The protocols and data presented are intended to guide researchers in the efficient synthesis and application of novel 5-Benzyloxy-1H-indazole-3-carboxamide derivatives.
Introduction
This compound is a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, including oncology and inflammatory diseases. The amide coupling of this carboxylic acid with a diverse range of amines is a crucial step in generating libraries of bioactive molecules for drug discovery programs. These derivatives have been particularly noted for their activity as kinase inhibitors, targeting signaling pathways often dysregulated in cancer.
Applications in Drug Discovery
Amide derivatives of the indazole core are prominent in the development of targeted therapies. Specifically, they have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.
Kinase Inhibition:
Indazole-3-carboxamides have been identified as potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Inhibition of these kinases can disrupt downstream signaling pathways, leading to reduced tumor growth, migration, and angiogenesis. For instance, inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, by similar compounds has been shown to decrease the phosphorylation of key downstream effectors like PI3K, Akt, JNK, and STAT3, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3]
Amide Coupling Reaction Data
The following table summarizes typical yields for the amide coupling of 1H-indazole-3-carboxylic acid with various amines using a standard EDC/HOBt coupling protocol. These yields are representative of what can be expected for similar reactions with this compound.[4]
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 85 |
| 2 | 2-Phenylethylamine | N-(2-phenylethyl)-1H-indazole-3-carboxamide | 82 |
| 3 | 2-Morpholinoethylamine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 78 |
| 4 | 4-Picolylamine | N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide | 80 |
| 5 | 4-(1-Methylpiperidin-4-yl)piperazine | (1H-indazol-3-yl)(4-(1-methylpiperidin-4-yl)piperazin-1-yl)methanone | 75 |
| 6 | 4-(Trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide | 72 |
| 7 | 2-(Piperazin-1-yl)benzonitrile | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | 70 |
Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are provided below.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.[5]
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Coupling using EDC/HOBt
This is a widely used and cost-effective method suitable for many common amines.[4]
Materials:
-
This compound
-
Amine of interest
-
EDC.HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the amide coupling reaction.
Caption: Putative signaling pathway inhibited by indazole-3-carboxamide derivatives.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Benzyloxy-1H-indazole-3-carboxylic acid as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxy-1H-indazole-3-carboxylic acid is a pivotal synthetic intermediate, primarily recognized for its crucial role in the synthesis of potent therapeutic agents. Its unique structural features, combining a reactive carboxylic acid handle with a protected indazole core, make it an invaluable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmacologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.
Core Applications
The primary application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic compounds. The carboxylic acid moiety at the 3-position of the indazole ring serves as a versatile anchor for the introduction of various side chains and pharmacophores through amide bond formation. The benzyloxy group at the 5-position acts as a protecting group for the phenol functionality, which can be readily removed in the final stages of a synthetic sequence to yield the desired active pharmaceutical ingredient (API).
Derivatives of indazole-3-carboxylic acid are known to exhibit a wide range of biological activities, including the inhibition of protein kinases and enzymes involved in cellular signaling pathways. Notably, this scaffold is central to the structure of Niraparib, a potent PARP-1 and PARP-2 inhibitor approved for the treatment of various cancers.
Synthesis of Niraparib Intermediate
A key transformation involving this compound is its coupling with a suitable amine to form an amide bond, which constitutes the core of the Niraparib structure. This is typically followed by the deprotection of the benzyloxy group.
Experimental Protocol 1: Amide Coupling with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
This protocol describes the formation of the amide bond between this compound and the protected piperidine side chain of Niraparib.
Reaction Scheme:
Materials:
-
This compound
-
tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
| Parameter | Value |
| Reactants | This compound, tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Experimental Protocol 2: Debenzylation by Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyloxy protecting group to yield the 5-hydroxy-indazole derivative.
Reaction Scheme:
Materials:
-
tert-butyl (S)-3-(4-(5-(benzyloxy)-1H-indazole-3-carboxamido)phenyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Cyclohexene
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
Dissolve the benzyloxy-protected amide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add 10% Pd/C (catalytic amount, e.g., 10 mol%).
-
Add a hydrogen donor, such as ammonium formate (5-10 eq) or cyclohexene.
-
Reflux the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.
-
Purify the product by recrystallization or column chromatography if necessary.
| Parameter | Value |
| Substrate | tert-butyl (S)-3-(4-(5-(benzyloxy)-1H-indazole-3-carboxamido)phenyl)piperidine-1-carboxylate |
| Catalyst | 10% Pd/C |
| Hydrogen Donor | Ammonium formate or Cyclohexene |
| Solvent | Methanol or Ethanol |
| Temperature | Reflux |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Signaling Pathway and Mechanism of Action
The final products synthesized from this compound, such as Niraparib, are potent inhibitors of PARP enzymes. PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
PARP1-Mediated DNA Repair Pathway
Caption: PARP1-mediated single-strand break repair pathway and its inhibition by Niraparib.
In cells with competent homologous recombination (HR) repair pathways, the inhibition of PARP leads to the accumulation of SSBs, which can be repaired by other mechanisms. However, in cancer cells with deficiencies in HR repair (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Experimental Workflow
The overall workflow for utilizing this compound as a synthetic intermediate for the preparation of a PARP inhibitor is outlined below.
Caption: General experimental workflow for the synthesis of PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient synthesis of potent PARP inhibitors and other therapeutic agents. The strategic use of the benzyloxy protecting group allows for late-stage functionalization and the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Application Notes and Protocols for the Use of 5-Benzyloxy-1H-indazole-3-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. The 1H-indazole-3-carboxamide moiety, in particular, has been extensively explored as a pharmacophore for targeting the ATP-binding site of various kinases.
5-Benzyloxy-1H-indazole-3-carboxylic acid is a valuable starting material and intermediate in the synthesis of such inhibitors. The benzyloxy group can serve as a stable substituent, contributing to the inhibitor's binding affinity, or it can act as a protecting group for a 5-hydroxyl functionality, which can be a key interaction point with the target kinase. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors as a representative example.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a series of 5-substituted-1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors. This data highlights the importance of the substitution at the 5-position of the indazole ring for inhibitory activity.
| Compound ID | R Group at 5-position | Target Kinase | IC50 (µM) |
| 1 | -H | GSK-3β | >10 |
| 2 | -CH3 | GSK-3β | 3.0 |
| 3 | -OCH3 | GSK-3β | 1.7 |
| 4 | -OCH2Ph (Benzyloxy) | GSK-3β | (Predicted) ~1-5 |
| 5 | -OH | GSK-3β | 0.35 |
Note: The IC50 value for the 5-benzyloxy derivative (Compound 4) is an estimation based on the trend observed in related analogs. The debenzylation to the 5-hydroxy derivative (Compound 5) typically leads to a significant increase in potency.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a potential GSK-3 inhibitor starting from this compound. The synthesis involves an amide coupling reaction, followed by an optional debenzylation step to yield the more potent 5-hydroxy analog.
Protocol 1: Synthesis of N-((1-ethylpiperidin-3-yl)methyl)-5-(benzyloxy)-1H-indazole-3-carboxamide
Materials:
-
This compound
-
(1-ethylpiperidin-3-yl)methanamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (1-ethylpiperidin-3-yl)methanamine (1.1 equivalents) and TEA or DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Debenzylation to N-((1-ethylpiperidin-3-yl)methyl)-5-hydroxy-1H-indazole-3-carboxamide
Materials:
-
N-((1-ethylpiperidin-3-yl)methyl)-5-(benzyloxy)-1H-indazole-3-carboxamide (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the product from Protocol 1 in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification by chromatography may be necessary if impurities are present.
Mandatory Visualization
Signaling Pathway Diagram
Caption: GSK-3β signaling pathway and the point of intervention by 5-substituted-1H-indazole-3-carboxamide inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a 5-hydroxy-1H-indazole-3-carboxamide kinase inhibitor.
Application of 5-Benzyloxy-1H-indazole-3-carboxylic Acid Analogs in Cancer Research
Note to the Reader: As of December 2025, specific experimental data on the direct application of 5-Benzyloxy-1H-indazole-3-carboxylic acid in cancer research is limited in publicly available scientific literature. However, the indazole-3-carboxylic acid scaffold and its derivatives, particularly 1H-indazole-3-carboxamides, have been extensively studied and show significant promise as anticancer agents. This document provides a detailed overview of the application of these closely related analogs in cancer research, with the understanding that these findings provide a strong rationale for the investigation of this compound.
The following application notes and protocols are based on published data for various substituted 1H-indazole-3-carboxamide derivatives and are intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring the potential of this class of compounds.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Several indazole-based drugs, such as axitinib and pazopanib, have been approved for cancer therapy, validating the importance of this scaffold in oncology.[1] The 1H-indazole-3-carboxylic acid core, in particular, serves as a versatile template for the development of targeted cancer therapeutics.
Derivatives of 1H-indazole-3-carboxylic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases, induction of apoptosis, and suppression of cancer cell migration and invasion.[2][3] This document will focus on the application of 1H-indazole-3-carboxamide derivatives as potent inhibitors of p21-activated kinase 1 (PAK1), a critical regulator of cancer cell motility, and their role in inducing programmed cell death.
Mechanism of Action: Inhibition of PAK1 Signaling
A significant body of research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[3][4] PAK1 is a serine/threonine kinase that is aberrantly activated in numerous cancers and plays a crucial role in cytoskeletal dynamics, cell proliferation, survival, and motility.[4] Inhibition of PAK1 by these indazole derivatives has been shown to disrupt key signaling pathways involved in cancer metastasis.[3]
One of the downstream effects of PAK1 inhibition is the downregulation of Snail, a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[3] By suppressing the PAK1-Snail signaling axis, these compounds effectively reduce the metastatic potential of cancer cells.[3]
Quantitative Data: In Vitro Efficacy of 1H-Indazole-3-Carboxamide Derivatives
The following tables summarize the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1 and their antiproliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1
| Compound ID | PAK1 IC50 (nM) |
| 87b | 159 |
| 87c | 52 |
| 87d | 16 |
| 30l | 9.8 |
| Data sourced from[4] |
Table 2: Antiproliferative Activity of Indazole Derivative 2f
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 0.58 |
| HCT116 | Colon Cancer | 0.31 |
| PC-3 | Prostate Cancer | 1.15 |
| Data sourced from[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the anticancer activity of 1H-indazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as PAK1.
Materials:
-
Purified recombinant PAK1 enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound solution (or 5% DMSO for control).
-
Add 2 µL of the PAK1 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., 4T1, A549)
-
Cell culture medium (e.g., DMEM, RPMI) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by the test compound.
Materials:
-
Cancer cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PAK1, anti-phospho-PAK1, anti-Snail, anti-MMP9, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the collective migration of a sheet of cells.[5]
Materials:
-
Adherent cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different time points to quantify the rate of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.[6]
Materials:
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Serum-free and serum-containing medium
-
Test compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells under a microscope.
Visualizations
Signaling Pathways
Caption: PAK1 signaling pathway in cancer cell migration and its inhibition by 1H-indazole-3-carboxamide derivatives.
Caption: Proposed apoptotic pathway induced by an indazole derivative (Compound 2f).
Experimental Workflow
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. stackscientific.nd.edu [stackscientific.nd.edu]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. clyte.tech [clyte.tech]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Benzyloxy-1H-indazole-3-carboxylic acid for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] Many indazole-containing compounds have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2).[1]
This document provides detailed application notes and experimental protocols for the investigation of 5-Benzyloxy-1H-indazole-3-carboxylic acid as a potential anti-inflammatory agent. The protocols outlined herein cover essential in vitro and in vivo assays to characterize its efficacy and potential mechanism of action.
Compound Details:
| Property | Value |
| Product Name | This compound |
| CAS Number | 177941-16-1 |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Source | Synthetic |
| Storage | Store in a cool, dry place, tightly sealed. |
Proposed Mechanism of Action: Inhibition of the Pro-Inflammatory Cascade
Based on the activity of structurally related indazole derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as COX-2.[1] Inhibition of COX-2 reduces the synthesis of prostaglandins (e.g., PGE₂), which are potent mediators of pain, fever, and inflammation. This action can subsequently modulate downstream signaling pathways, including the NF-κB pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[3][4]
Caption: Proposed mechanism of this compound.
Application Notes & Representative Data
In Vitro Anti-Inflammatory Activity
The initial screening of this compound should involve cell-free enzymatic assays and cell-based models to determine its direct inhibitory potential and its effects in a biological context.
Table 1: Representative In Vitro Activity Data
This table presents hypothetical data for a promising anti-inflammatory compound for illustrative purposes.
| Assay Type | Target / Cell Line | Parameter | This compound | Indomethacin (Control) |
| Enzyme Inhibition Assay | Ovine COX-1 | IC₅₀ (µM) | 45.8 | 0.75 |
| Human COX-2 | IC₅₀ (µM) | 0.92 | 0.15 | |
| Selectivity Index | (COX-1/COX-2) | 50 | 5 | |
| Cell-Based Assay | RAW 264.7 | NO Inhibition IC₅₀ (µM) | 2.5 | 1.8 |
| (LPS-stimulated) | IL-6 Release (% Inhibition @ 10 µM) | 78% | 85% | |
| TNF-α Release (% Inhibition @ 10 µM) | 72% | 81% | ||
| Cell Viability | RAW 264.7 | CC₅₀ (µM) | > 100 | > 100 |
Data is for illustrative purposes only and does not represent actual experimental results.
In Vivo Anti-Inflammatory Activity
Following promising in vitro results, the compound's efficacy should be evaluated in an animal model of acute inflammation, such as the carrageenan-induced paw edema model in rats.[1][5]
Table 2: Representative In Vivo Activity in Rat Paw Edema Model
This table presents hypothetical data for a promising anti-inflammatory compound for illustrative purposes.
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.05 | - |
| Indomethacin (Standard) | 10 | 0.28 ± 0.03 | 67.1% |
| This compound | 10 | 0.55 ± 0.04 | 35.3% |
| This compound | 30 | 0.34 ± 0.03 | 60.0% |
Data is for illustrative purposes only and does not represent actual experimental results.
Detailed Experimental Protocols
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the IC₅₀ values of the test compound against COX-1 and COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of reaction buffer (100 mM Tris-HCl, pH 8.0), 10 µL of heme cofactor, and 10 µL of the enzyme solution (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for exactly 2 minutes at 25°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard model for assessing the acute anti-inflammatory activity of a compound in vivo.[5][6]
Caption: Workflow for the in vivo paw edema assay.
Methodology:
-
Animals:
-
Use male Wistar rats weighing between 180-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Treatment Administration:
-
Divide animals into groups (n=6 per group): Vehicle control, standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the basal volume (V₀).
-
Administer the vehicle, standard, or test compound orally (p.o.).
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
-
Measurement and Data Analysis:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The volume of edema at each time point is calculated as: Edema = Vₜ - V₀.
-
The percentage inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial evaluation of this compound as a potential anti-inflammatory drug candidate. By systematically assessing its in vitro inhibitory activity against key inflammatory enzymes and confirming its efficacy in a relevant in vivo model, researchers can effectively characterize its therapeutic potential and elucidate its mechanism of action.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases [mdpi.com]
- 6. Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery | PPTX [slideshare.net]
Application Note: Derivatization of 5-Benzyloxy-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of various drugs.[3] The modification of this scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies, which systematically alter a molecule's structure to observe the effect on its biological activity, are crucial in this optimization process.[4]
This application note provides detailed protocols for the derivatization of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a versatile starting material for generating a library of compounds for SAR studies. We will focus on two primary modification points: the C3-carboxylic acid via amide coupling and the N1-position of the indazole ring via alkylation. As a case study, we will present data for indazole-3-carboxamide derivatives as potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of mast cell function and a therapeutic target for inflammatory diseases.[5][6][7]
Derivatization Strategies and Workflow
The primary strategies for derivatizing this compound involve:
-
Amide Scaffolding: The carboxylic acid at the C3-position is an ideal handle for modification. Coupling with a diverse library of primary and secondary amines allows for the exploration of new hydrogen bond interactions and steric effects within the target's binding pocket.
-
N1-Alkylation: The N1-position of the indazole ring can be selectively alkylated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
The general workflow for synthesizing and evaluating these derivatives is outlined below.
Experimental Protocols
3.1. Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of 1H-indazole-3-carboxamides using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is highly efficient for forming amide bonds.[8][9]
Materials:
-
This compound (or its N1-alkylated derivative) (1.0 eq)
-
Substituted amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF to make an approximately 0.1 M solution.
-
Add the desired amine (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir for 2 minutes.
-
Add HATU (1.0-1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
3.2. Protocol 2: General Procedure for N1-Alkylation
This protocol details the selective alkylation at the N1-position of the indazole ring using sodium hydride (NaH) and an appropriate alkyl halide.[10]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)
-
Alkyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (3.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add the alkyl halide (1.3 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor for completion using TLC or LC-MS (typically 4-21 hours).[10]
-
Once the starting material is consumed, carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N1-alkylated indazole.
Data Presentation: SAR of CRAC Channel Inhibitors
The derivatization of the indazole scaffold has led to the discovery of potent CRAC channel blockers. The following table summarizes SAR data for a series of N1-substituted indazole-3-carboxamides, highlighting the importance of substituents on both the amide and the indazole N1-position.[5][11]
| Compound ID | N1-Substituent | Amide Moiety (Ar in -CONH-Ar) | IC₅₀ (µM) for Calcium Influx[5][11] |
| 12d | 2,4-Dichlorobenzyl | 3-Fluoro-4-pyridyl | 0.67 |
| 12a | 2,4-Dichlorobenzyl | 2,6-Difluorophenyl | 1.51 |
| 9b | (Reverse Amide) | 2,4-Dichlorobenzyl | 29 |
| 9c | (Reverse Amide) | 3-Fluoro-4-pyridyl | Inactive at 100 µM |
Key SAR Insights:
-
Amide Regiochemistry is Critical: A comparison between compound 12d and its reverse amide isomer 9c shows that the indazole-3-carboxamide linkage (-CO-NH-Ar) is essential for activity. The reverse amide isomer was inactive even at high concentrations.[5][6]
-
N1-Substitution Impacts Potency: The presence of a bulky, electron-withdrawing group like 2,4-dichlorobenzyl at the N1 position is favorable for high potency.
-
Amide Substituent Modulates Activity: The nature of the aryl group on the amide nitrogen significantly influences inhibitory activity, with the 3-fluoro-4-pyridyl group in 12d providing sub-micromolar potency.[5]
Mechanism of Action: CRAC Channel Signaling
The synthesized indazole-3-carboxamides inhibit the CRAC channel, which plays a pivotal role in T-cell and mast cell activation. Upon antigen stimulation, intracellular calcium stores are depleted, triggering the opening of CRAC channels on the plasma membrane. The subsequent influx of extracellular Ca²⁺ leads to the activation of transcription factors (like NFAT) and cellular responses such as degranulation and cytokine release. The indazole derivatives block this Ca²⁺ influx.[5][6][7]
Conclusion
This compound is a valuable starting material for generating diverse chemical libraries for SAR studies. The protocols provided for amide coupling and N1-alkylation are robust methods for systematically modifying the indazole scaffold. The case study on CRAC channel inhibitors demonstrates how these derivatization strategies can lead to the identification of potent and selective modulators of biological pathways. These methodologies are broadly applicable for researchers in drug discovery aiming to optimize lead compounds based on the indazole core.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dissolution of 5-Benzyloxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the dissolution of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following protocols are designed to ensure consistent and reproducible preparation of solutions for use in a variety of research and development applications.
Data Presentation
The solubility of this compound has been determined in common organic solvents. The following table summarizes the approximate solubility at ambient temperature. It is important to note that these values are based on general observations for indazole-3-carboxylic acid derivatives and should be confirmed experimentally for specific applications.
| Solvent | Formula | Molar Mass ( g/mol ) | Approx. Solubility (mg/mL) | Appearance of Solution |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | > 20 | Clear, colorless to pale yellow |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | > 20 | Clear, colorless |
Experimental Protocols
This section outlines the standard operating procedure for the dissolution of this compound in Dimethylformamide (DMF). This protocol is intended for the preparation of a stock solution.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed solid into a volumetric flask. Add a portion of the anhydrous DMF (approximately 50-70% of the final volume).
-
Dissolution:
-
Cap the flask and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMF to the volumetric flask up to the calibration mark.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the resulting solution in a tightly sealed container at the appropriate temperature, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Safety Precautions:
-
Always handle this compound and all solvents in a fume hood.
-
Wear appropriate personal protective equipment (PPE) at all times.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the experimental procedure.
Caption: Workflow for dissolving this compound.
Application Note: Analytical Methods for the Characterization of 5-Benzyloxy-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the essential analytical methods for the structural elucidation and purity assessment of 5-Benzyloxy-1H-indazole-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals, rigorous characterization is crucial to ensure its identity, purity, and quality.[1][2] This note details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Compound Information
This compound is a synthetic organic compound featuring an indazole core, a benzyloxy substituent, and a carboxylic acid group. These functional groups make it a valuable building block in medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 177941-16-1 | [3] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [3] |
| Molecular Weight | 268.27 g/mol | [3] |
| IUPAC Name | 5-(benzyloxy)-1H-indazole-3-carboxylic acid | |
| Appearance | Off-white to beige solid | [1][4] |
| Storage | Store in a cool, dry, and tightly closed container. | [3] |
Analytical Workflow
A systematic approach is essential for the complete characterization of the compound. The following workflow outlines the recommended sequence of analytical techniques to confirm the structure and purity of a synthesized batch of this compound.
Caption: General analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Application: HPLC is used to determine the purity of this compound by separating it from any starting materials, by-products, or degradation products. A purity of ≥97% is often required for synthetic intermediates.[4]
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the compound and dissolve it in 1.0 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chromatographic Conditions: The conditions provided below are a starting point and may require optimization. Using a C18 column with a mobile phase containing an acid modifier like formic or acetic acid is typical for analyzing carboxylic acids.[5][6]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm and 254 nm |
Data Interpretation and Expected Results
-
Retention Time (t_R): A single, sharp major peak should be observed at a specific retention time.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Acceptance Criteria: Purity should meet the predefined specification (e.g., >98%).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: LC-MS confirms the identity of the compound by providing its molecular weight. It couples the separation power of HPLC with the detection capability of mass spectrometry. This technique is crucial for verifying that the main peak observed in the HPLC analysis corresponds to the compound of interest.[7][8]
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[9]
-
LC Conditions: The same chromatographic conditions as the HPLC method can be used.
-
MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | ESI, Positive and Negative |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120 °C |
| Gas Flow | As per instrument recommendation |
Data Interpretation and Expected Results
-
Mass Spectrum: The mass spectrum corresponding to the main chromatographic peak should display ions that confirm the molecular weight of the target compound.
-
Expected Ions:
-
In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 269.09 .
-
In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 267.07 .
-
-
Confirmation: The observed mass should match the calculated exact mass of the compound (C₁₅H₁₂N₂O₃, Exact Mass: 268.08).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.[10]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full assignment.
Data Interpretation and Expected Results
The chemical structure of this compound suggests the following expected signals:
¹H NMR (Predicted, in DMSO-d₆):
-
~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~13.0 ppm (s, 1H): Indazole N-H proton.
-
~8.0 - 7.0 ppm (m, 9H): Aromatic protons from the indazole and benzyl rings.
-
~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).
¹³C NMR (Predicted, in DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~160 - 110 ppm: Aromatic and indazole carbons.
-
~70 ppm: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).
Caption: Logic diagram for structural confirmation.
Elemental Analysis
Application: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to support the proposed structure.
Experimental Protocol
-
Sample Preparation: Provide 2-3 mg of a highly pure, dried sample.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Data Summary
| Element | Theoretical % | Experimental % |
| Carbon (C) | 67.16% | (To be determined) |
| Hydrogen (H) | 4.51% | (To be determined) |
| Nitrogen (N) | 10.44% | (To be determined) |
| Oxygen (O) | 17.89% | (By difference) |
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. This compound [aromalake.com]
- 4. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Benzyloxy-1H-indazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective two-step synthetic route starts from 5-benzyloxyindole. The first step is the nitrosation of 5-benzyloxyindole to form 5-Benzyloxy-1H-indazole-3-carboxaldehyde. The subsequent step involves the oxidation of this aldehyde to the final carboxylic acid product.
Q2: What are the critical factors for achieving a high yield in the first step (nitrosation)?
A2: The critical factors for the nitrosation of 5-benzyloxyindole include maintaining a low concentration of the indole to prevent dimer formation, which is a significant side reaction.[1][2] This is typically achieved by the slow addition of the indole solution to the nitrosating agent. The stoichiometry of the reagents, particularly the amounts of sodium nitrite and acid, and the reaction temperature are also crucial for optimizing the yield.[3]
Q3: Which oxidation method is recommended for converting the intermediate aldehyde to the carboxylic acid?
A3: The Pinnick oxidation is highly recommended for this transformation. It employs mild reaction conditions and is tolerant of a wide range of functional groups, which is advantageous for substrates with sensitive moieties like the benzyloxy group.[1][4] While the Jones oxidation is a powerful alternative, its highly acidic and strongly oxidizing nature may lead to side reactions or degradation of the desired product.[5][6]
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can typically be achieved by recrystallization. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of solvent for recrystallization will depend on the nature of the impurities.
Troubleshooting Guides
Problem 1: Low Yield of 5-Benzyloxy-1H-indazole-3-carboxaldehyde (Step 1)
| Potential Cause | Recommended Solution |
| Dimerization of 5-benzyloxyindole | Decrease the rate of addition of the 5-benzyloxyindole solution to the nitrosating mixture. Ensure efficient stirring to maintain a low localized concentration of the indole.[1][2] |
| Incorrect Stoichiometry of Reagents | Use an excess of sodium nitrite (e.g., 8 equivalents) and a carefully controlled amount of acid (e.g., 2.7 equivalents of HCl) to ensure complete conversion without promoting side reactions.[3] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature at 0 °C during the addition of the indole. Allowing the temperature to rise can lead to the formation of byproducts.[3] |
| Formation of Carboxylic Acid Side Product | This can occur due to a dediazoniation process followed by oxidation under acidic conditions.[3] Ensure the pH is not too low by using the recommended amount of acid. |
Problem 2: Incomplete or Low-Yield Oxidation to Carboxylic Acid (Step 2)
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Pinnick Oxidation) | Increase the reaction time and ensure an adequate excess of sodium chlorite and the scavenger (e.g., 2-methyl-2-butene) are used. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.[4][7] |
| Degradation of Product (Jones Oxidation) | The strongly acidic conditions of the Jones reagent can lead to degradation.[5][6] Consider switching to the milder Pinnick oxidation. If using Jones oxidation, ensure the reaction is performed at a low temperature (0-25 °C) and the reaction time is minimized. |
| Formation of Byproducts | In the Pinnick oxidation, the formation of hypochlorous acid can lead to side reactions. Ensure a sufficient excess of a scavenger like 2-methyl-2-butene is present to consume this byproduct.[1][4] |
Quantitative Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde
| Starting Material | Reagents and Stoichiometry | Solvent | Temperature | Reaction Time | Yield | Reference |
| 5-Benzyloxyindole | NaNO₂ (8 equiv.), HCl (2.7 equiv.) | Water/DMF | 0 °C (addition), then RT | 3 h | 91% | [3] |
Table 2: Comparison of Common Oxidation Methods for Aldehydes
| Method | Oxidizing Agent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | 4 - 14 hours | 70 - 95% | Excellent functional group tolerance, mild conditions.[8] | Requires a scavenger for hypochlorite byproduct.[8] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | 0.5 - 2 hours | 75 - 90% | Fast, high-yielding, inexpensive reagents.[8] | Highly toxic chromium waste, strongly acidic conditions.[8] |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[3]
-
To a solution of sodium nitrite (NaNO₂, 8 mmol) in deionized water (4 mL) and DMF (3 mL) at 0 °C, slowly add 2 N aqueous HCl (2.7 mmol).
-
Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
Prepare a solution of 5-benzyloxyindole (1 mmol) in DMF (3 mL).
-
Add the 5-benzyloxyindole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
After the addition is complete, stir the reaction at room temperature for 3 hours.
-
Extract the resulting mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water (3 x volume) and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 5-Benzyloxy-1H-indazole-3-carboxaldehyde.
Protocol 2: Synthesis of this compound via Pinnick Oxidation
This is a general protocol for the Pinnick oxidation and may require optimization for this specific substrate.[4][7]
-
Dissolve 5-Benzyloxy-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in the nitrosation step.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Benzyloxy-1H-indazole-3-carboxylic acid by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for the purification of this compound is silica gel column chromatography.[1][2] This technique separates the target compound from impurities based on polarity.
Q2: What are the potential challenges when purifying this compound by silica gel chromatography?
A2: Carboxylic acids can sometimes be challenging to purify via silica gel chromatography.[3] Potential issues include poor separation, low recovery, and tailing of the compound's peak. These problems often arise from the interaction of the acidic proton with the silica gel.[4]
Q3: Are there alternative purification methods to silica gel chromatography?
A3: Yes, if silica gel chromatography proves ineffective, other methods can be employed. These include recrystallization, preparative thin-layer chromatography (prep-TLC), or using a different stationary phase such as neutral alumina or reversed-phase silica.[3][5]
Q4: What are the typical impurities encountered during the purification of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from the synthetic route, and potentially some diastereomers if chiral centers are present in the starting materials or are created during the synthesis.[5]
Troubleshooting Guide
Problem 1: The compound is not eluting from the column or is eluting very slowly.
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound through the silica gel column. Carboxylic acids can strongly adhere to the silica.[5]
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a gradient of methanol in dichloromethane, increase the percentage of methanol. It is also beneficial to add a small amount (0.1-1%) of acetic or formic acid to the eluent to keep the carboxylic acid protonated and reduce its interaction with the silica gel.[4][6]
Problem 2: The separation between the desired product and impurities is poor.
-
Possible Cause: The chosen eluent system does not have the optimal selectivity for the components in your mixture.
-
Solution:
-
Optimize the Solvent System: Before running the column, perform a thorough analysis using thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides the best separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase like alumina or a reversed-phase column.[3]
-
Problem 3: The purified compound shows streaking or tailing on the TLC plate.
-
Possible Cause: This is a common issue with carboxylic acids on silica gel, often due to the equilibrium between the protonated and deprotonated forms of the acid on the stationary phase.[4]
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid, to your TLC mobile phase. This will help to ensure the compound remains in its less polar, protonated form, resulting in a more compact spot.[4]
Problem 4: Low recovery of the compound after chromatography.
-
Possible Cause: The compound may be irreversibly adsorbed onto the silica gel or could be degrading on the column.
-
Solution:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with the eluent. For particularly sensitive compounds, you can deactivate the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent, followed by re-equilibration with the pure eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]
-
Experimental Protocol: Silica Gel Chromatography
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (100-200 mesh) to a suitable volume of the initial eluent (e.g., 100% Dichloromethane).
-
Stir gently to create a homogenous slurry.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Begin elution with the initial, less polar solvent (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Methanol) containing a small percentage of acetic acid (e.g., 0.5%). A typical gradient might be from 0% to 5% Methanol in Dichloromethane.
-
Collect fractions in test tubes and monitor the elution process using TLC.
5. Analysis and Collection:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure product.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase (Eluent) | Gradient of 0-5% Methanol in Dichloromethane |
| Mobile Phase Modifier | 0.5% Acetic Acid |
| Typical Rf of Pure Compound | 0.3 - 0.5 (in 5% Methanol/DCM) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter) |
| Expected Yield | 70-90% (highly dependent on crude purity) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Recrystallization of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent or a mixed solvent system is often effective. Based on the structure (containing a carboxylic acid and an aromatic indazole core), good starting points for solvent screening include:
-
Single Solvents: Ethanol, Methanol, Acetic Acid.
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Water, Methanol/Water, or Tetrahydrofuran/Water.[1]
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities, a rapid drop in temperature, or an unsuitable solvent.[2] To address this:
-
Re-heat the solution: Add more of the primary solvent until the oil redissolves completely.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling. This encourages the formation of an ordered crystal lattice.
-
Modify the solvent system: If using a mixed solvent, a slight increase in the solvent in which the compound is more soluble can prevent premature precipitation.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
This issue often arises if too much solvent was used, resulting in a solution that is not supersaturated. Several techniques can induce crystallization:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Increase concentration: If the solution is too dilute, partially evaporate the solvent to increase the concentration of the compound and then allow it to cool again.
-
Further cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The yield of my recrystallized product is very low. How can I improve it?
Low yield can result from several factors:
-
Using too much solvent: This will cause a significant amount of the product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, pre-heating the funnel and filter paper can prevent this.
-
Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
Q5: How can I be sure that the recrystallization has improved the purity of my compound?
The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR and Mass Spectrometry can confirm the identity and purity of the final product.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Low | Low | Poor as a single solvent, suitable as an anti-solvent. |
| Ethanol | High | Moderate | High | Good potential as a primary solvent. |
| Methanol | High | Moderate | High | Good potential as a primary solvent. |
| Acetone | Medium | Moderate | High | Good potential as a primary solvent. |
| Ethyl Acetate | Medium | Low to Moderate | High | Potential for use in a mixed solvent system. |
| Dichloromethane | Low | Low | Moderate | May be suitable for washing or as part of a mixed system. |
| Hexane | Very Low | Insoluble | Insoluble | Good as an anti-solvent. |
| Toluene | Low | Low | Moderate | May be suitable for recrystallization. |
Note: This data is estimated based on the general solubility of aromatic carboxylic acids and indazole derivatives. Experimental verification is crucial.
Experimental Protocols
General Protocol for the Recrystallization of this compound
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic strategies involve either building the indazole ring from a substituted precursor or functionalizing an existing indazole core.
-
Route A: From 5-Benzyloxyisatin: This involves the hydrolysis of 5-benzyloxyisatin, followed by diazotization and reductive cyclization to form the indazole-3-carboxylic acid.
-
Route B: From 5-Benzyloxy-1H-indazole: This route typically requires N-protection of the indazole, followed by directed lithiation and carboxylation at the C-3 position, and subsequent deprotection of the nitrogen.
Q2: I am observing a significant amount of a byproduct that appears to have lost the benzyl group. What is happening?
A2: This is likely due to debenzylation, a common side reaction where the benzyl ether is cleaved to form the corresponding phenol (5-Hydroxy-1H-indazole-3-carboxylic acid). This can be caused by:
-
Acidic Conditions: Strong acids used during workup or in the reaction itself can catalyze the cleavage of the benzyl ether.
-
Reductive Conditions: If catalytic hydrogenation is used, for example, to reduce a nitro group in an alternative synthesis pathway or during deprotection steps, the benzyl ether is also susceptible to cleavage (hydrogenolysis).
Q3: My reaction to introduce the carboxylic acid at the C-3 position is giving a low yield. What are the potential issues?
A3: Low yields in the C-3 carboxylation of an N-protected 5-benzyloxyindazole can stem from several factors:
-
Incomplete Lithiation: Insufficiently strong base, low temperature, or impurities can lead to incomplete deprotonation at the C-3 position.
-
Side Reactions of the Lithiated Intermediate: The lithiated species can be unstable and may react with other electrophiles present in the reaction mixture.
-
Decarboxylation: The final product, an indazole-3-carboxylic acid, can undergo decarboxylation under harsh (especially acidic or high temperature) conditions, leading to the formation of 5-benzyloxy-1H-indazole.[1]
Q4: I am seeing multiple spots on my TLC that I suspect are isomers. What could they be?
A4: If you are following a synthetic route that involves N-protection of 5-benzyloxy-1H-indazole, you can form two different regioisomers: the N-1 and N-2 protected indazoles. The ratio of these isomers is highly dependent on the reaction conditions.[1] Subsequent steps would then carry these isomeric impurities through the synthesis.
Troubleshooting Guides
Issue 1: Presence of 5-Hydroxy-1H-indazole-3-carboxylic acid as a Major Impurity
-
Symptoms: Mass spectrometry data shows a peak corresponding to the molecular weight of the debenzylated product. 1H NMR may show the appearance of a phenolic -OH peak and the disappearance of benzyl proton signals.
-
Possible Causes:
-
Use of strong acids (e.g., concentrated HCl, H2SO4) during reaction or workup.
-
Exposure to catalytic hydrogenation conditions (e.g., H2/Pd-C).
-
-
Solutions:
-
Use milder acids for pH adjustment, such as citric acid or dilute acetic acid.
-
Avoid catalytic hydrogenation if the benzyl protecting group needs to be retained. Consider alternative protecting groups if reduction is necessary elsewhere in the molecule.
-
Issue 2: Formation of Decarboxylated Side Product (5-Benzyloxy-1H-indazole)
-
Symptoms: GC-MS or LC-MS analysis indicates the presence of a compound with the mass of 5-benzyloxy-1H-indazole.
-
Possible Causes:
-
Excessively high reaction temperatures.
-
Prolonged exposure to strong acidic or basic conditions.[1]
-
-
Solutions:
-
Maintain careful temperature control throughout the reaction and workup.
-
Minimize reaction times and use the mildest possible conditions for any hydrolysis or pH adjustment steps.
-
Side Product Summary
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause | Identification Notes |
| 5-Hydroxy-1H-indazole-3-carboxylic acid | C8H6N2O3 | 178.15 | Debenzylation under acidic or reductive conditions. | Absence of benzyl protons in 1H NMR; mass peak corresponding to M-90. |
| 5-Benzyloxy-1H-indazole | C14H12N2O | 224.26 | Decarboxylation of the final product under harsh conditions.[1] | Absence of a carboxylic acid proton in 1H NMR; mass peak corresponding to M-44. |
| N-2 Isomer of Protected Precursor | Varies based on protecting group | Varies | Non-regioselective N-protection of the indazole ring.[1] | Can be difficult to distinguish from the desired N-1 isomer without detailed spectroscopic analysis (e.g., 2D NMR). |
| Unreacted Starting Material (e.g., 5-Benzyloxyisatin) | C15H11NO3 | 253.25 | Incomplete reaction during the initial ring-opening or cyclization steps. | Can be identified by comparing with an authentic sample of the starting material using TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis from 5-Benzyloxyisatin (Hypothetical)
-
Hydrolysis of 5-Benzyloxyisatin: To a solution of 5-benzyloxyisatin in aqueous sodium hydroxide, heat the mixture to facilitate ring opening to form the sodium salt of 2-amino-5-(benzyloxy)phenylglyoxylic acid.
-
Diazotization: Cool the reaction mixture in an ice bath and add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Then, slowly add this solution to a pre-chilled solution of sulfuric acid.
-
Reductive Cyclization: To the cold diazonium salt solution, slowly add a solution of a mild reducing agent, such as sodium sulfite or stannous chloride, while carefully controlling the temperature.
-
Workup and Isolation: Allow the reaction to warm to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system like ethanol/water.
To minimize side products: Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt. Use of mild reducing agents will help to avoid potential side reactions.
Protocol 2: C-3 Carboxylation of N-Protected 5-Benzyloxy-1H-indazole (Hypothetical)
-
N-Protection: React 5-benzyloxy-1H-indazole with a suitable protecting group (e.g., SEM-Cl or a tosyl group) in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to yield a mixture of N-1 and N-2 protected indazoles. Separate the desired N-1 isomer by chromatography.
-
Lithiation and Carboxylation: Cool a solution of the N-1 protected indazole in anhydrous THF to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium dropwise and stir for 30 minutes. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Quenching and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The protecting group can then be removed under appropriate conditions (e.g., TBAF for a SEM group).
-
Workup and Isolation: After deprotection, acidify the aqueous layer with a mild acid like citric acid to precipitate the product. Filter, wash, and dry to obtain this compound.
To minimize side products: Ensure strictly anhydrous conditions for the lithiation step. Use a mild acid for the final workup to prevent debenzylation.
Visualizations
Caption: Synthetic pathway from 5-Benzyloxyisatin and potential side products.
Caption: C-3 carboxylation pathway and associated potential side products.
References
Troubleshooting regioselectivity in indazole synthesis (N1 vs N2)
Welcome to the Technical Support Center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling N1 versus N2 regioselectivity during the functionalization of the indazole scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can be substituted. The indazole ring exists as two tautomers in equilibrium: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Direct alkylation or acylation of the indazole core often yields a mixture of N1- and N2-substituted products, making regioselectivity a significant hurdle in synthesis.[1][2] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific, biologically active molecules and necessitates careful control over reaction conditions.[1][2]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?
Several factors critically influence the ratio of N1 to N2 products. These include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. For instance, bulky substituents at the C3 position tend to favor N1 alkylation due to steric hindrance around the N2 position.[1] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can strongly direct substitution towards the N2 position.[1][2][3][4]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. The combination of a strong hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is well-known to strongly favor N1-alkylation.[1][2][5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often result in mixtures of isomers.[5][6]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1] Conditions that allow for equilibration tend to favor the N1 product.[3][4][6]
Q3: How can I selectively synthesize the N2-substituted indazole?
While direct alkylation can sometimes be tuned for N2-selectivity, certain methods are preferred for obtaining 2H-indazoles:
-
Substituent-Directed Synthesis: Introducing an electron-withdrawing group at the C7 position can effectively direct alkylation to the N2 position.[7]
-
Acidic Conditions: The use of acidic conditions, for example with a catalytic amount of triflic acid (TfOH), can promote N2-alkylation with diazo compounds, affording high regioselectivity.[1][8]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N2-regioisomer.[3] For example, the N-alkylation of indazole under Mitsunobu conditions can yield a 1:2.5 ratio of N1 to N2 products.[3]
Troubleshooting Guide
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
-
Solution: To enhance selectivity for the N1 product, consider switching to thermodynamically controlled conditions. The use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system is highly effective for promoting N1-alkylation.[1][2][7] This system can provide >99% N1 regioselectivity for indazoles with various C3 substituents.[1][2]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.
-
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions.
-
Modify the substrate: If possible, introduce an electron-withdrawing group at the C7 position of the indazole ring, such as a nitro (-NO₂) or carboxylate (-CO₂Me) group. This has been shown to confer excellent N2 regioselectivity (≥ 96%).[2][3][4]
-
Change the reaction conditions: Consider using a Mitsunobu reaction, which is known to favor N2-alkylation.[3] Alternatively, employing acidic conditions with a catalyst like triflic acid (TfOH) in the presence of a diazo compound can provide high N2 selectivity.[8]
-
Problem: I am having difficulty separating the N1 and N2 isomers.
-
Solution: The N1 and N2 isomers often exhibit very similar polarities, making their separation by column chromatography challenging.
-
Optimize the reaction: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the need for difficult purification.[5]
-
Improve chromatographic separation: Use high-performance column chromatography with a shallow gradient.
-
Consider derivatization: In some cases, you can derivatize the mixture to facilitate separation, followed by the removal of the directing group.[5]
-
Data on Regioselectivity under Various Conditions
The regiochemical outcome of indazole alkylation is highly dependent on the chosen reaction conditions. The following tables summarize quantitative data on the N1/N2 product ratio for the alkylation of substituted indazoles.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference(s) |
| 1H-Indazole | K₂CO₃ | DMF | Isobutyl bromide | 58:42 | [9] |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | >99:1 | [10] |
| 1H-Indazole | NaH | THF | n-Pentyl bromide | 1:1.3 | [2] |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | [2] |
| 3-Carboxymethyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | [2] |
Table 2: Effect of Substituents on N1/N2 Regioselectivity
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Reference(s) |
| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | [2][3][4] |
| 7-Carbomethoxy-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | [2][3][4] |
| 3-Methyl-1H-indazole | NaH | THF | n-Pentyl bromide | 95:5 | [2] |
| 5-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 90:10 | [2] |
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[6]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: Selective N2-Alkylation using TfOH with Diazo Compounds
This method provides high regioselectivity for the N2-position under acidic conditions.[8]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[6]
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[6]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[6]
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the pure N2-alkylated product.[6]
Protocol 3: N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction can favor the formation of the N2-isomer.[6]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[6]
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[6]
-
Concentration: Remove the solvent under reduced pressure.[6]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[6]
Visual Guides
Caption: Key factors influencing N1 vs. N2 regioselectivity.
Caption: Troubleshooting workflow for regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
Technical Support Center: Optimizing Reaction Conditions for 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective two-step synthetic route starts from 5-benzyloxy-indole. The first step involves the nitrosation of the indole to form 5-Benzyloxy-1H-indazole-3-carboxaldehyde. This intermediate is then oxidized to the final carboxylic acid product.
Q2: What are the critical parameters in the nitrosation of 5-benzyloxy-indole?
A2: The critical parameters for successful nitrosation include slow addition of the indole to the nitrosating mixture at a low temperature (0 °C) to minimize the formation of dimeric byproducts.[1] Maintaining a slightly acidic environment is also crucial for the reaction to proceed efficiently.[1]
Q3: Which oxidation method is recommended for converting the aldehyde to the carboxylic acid?
A3: The Pinnick oxidation is a highly recommended method due to its mild reaction conditions and high tolerance for various functional groups, making it suitable for the substrate which contains a benzyl ether.[2][3][4] This method typically employs sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.[2][3]
Q4: Can I use stronger oxidizing agents like Jones reagent?
A4: While Jones oxidation can convert primary alcohols and aldehydes to carboxylic acids, it is performed under strongly acidic conditions which might not be compatible with all substrates and can lead to side reactions.[5][6] Given the sensitive nature of some organic molecules, the milder conditions of the Pinnick oxidation are generally preferred.
Q5: Is it possible for the benzyl ether protecting group to be cleaved during the synthesis?
A5: Debenzylation is a potential side reaction, especially under harsh acidic or reductive conditions. The mild conditions of the Pinnick oxidation for the aldehyde-to-acid conversion are chosen to minimize this risk. However, care should be taken to avoid unintended debenzylation in other steps or during purification.
II. Troubleshooting Guides
Step 1: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde via Nitrosation
| Problem | Possible Cause | Solution |
| Low or no yield of the desired aldehyde | Reaction temperature is too high, leading to decomposition. | Maintain the reaction temperature at 0 °C during the addition of the indole. |
| Incorrect stoichiometry of reagents. | Use an excess of sodium nitrite (e.g., 8 equivalents) and a controlled amount of acid (e.g., 2.7 equivalents of HCl).[1] | |
| Rapid addition of the indole. | Add the indole solution to the nitrosating mixture slowly over a period of at least 2 hours using a syringe pump to prevent dimerization.[1] | |
| Formation of a dark red or brown precipitate | Formation of dimeric byproducts. | This is a common side reaction, especially with electron-rich indoles.[2] Ensure slow addition of the indole at low temperatures to favor the desired intramolecular cyclization. The byproducts can often be separated by column chromatography.[2] |
| Incomplete reaction | Insufficient reaction time after the addition of the indole. | After the slow addition at 0 °C, allow the reaction to stir at room temperature for an adequate time (e.g., 3 hours or more) and monitor the progress by TLC.[1] |
Step 2: Oxidation of 5-Benzyloxy-1H-indazole-3-carboxaldehyde to Carboxylic Acid
| Problem | Possible Cause | Solution |
| Incomplete oxidation to the carboxylic acid | Insufficient amount of oxidizing agent. | Ensure an adequate excess of sodium chlorite is used. |
| Reaction pH is not optimal. | The Pinnick oxidation works best under mildly acidic conditions. A phosphate buffer is often used to maintain the appropriate pH.[3] | |
| Formation of chlorinated byproducts | Reaction with hypochlorous acid (HOCl), a byproduct of the oxidation. | Use a scavenger, such as 2-methyl-2-butene, in excess to react with and neutralize the HOCl byproduct.[3] |
| Debenzylation of the starting material or product | The reaction conditions are too harsh (e.g., too acidic). | The Pinnick oxidation is generally mild. Ensure the pH does not become strongly acidic. Avoid using methods that employ strong acids or catalytic hydrogenation for this step. |
Purification
| Problem | Possible Cause | Solution |
| Difficulty in separating the product from starting material or byproducts by column chromatography | The chosen solvent system (eluent) has suboptimal polarity. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf value of 0.2-0.4 for the product). A gradient elution from a less polar to a more polar solvent system can be effective.[7] |
| Product does not crystallize during recrystallization | The chosen solvent is not suitable. | Select a solvent in which the product is highly soluble at high temperatures but poorly soluble at room temperature. Common solvents for recrystallization of indazole derivatives include ethanol, methanol, and ethyl acetate.[7] |
| The crude product is too impure. | Purify the crude product by column chromatography before attempting recrystallization. |
III. Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde
| Parameter | Condition | Reference |
| Starting Material | 5-Benzyloxy-indole | [1] |
| Reagents | Sodium Nitrite (8 equiv.), 2N HCl (2.7 equiv.) | [1] |
| Solvent | DMF/Water | [1] |
| Temperature | 0 °C (addition), then Room Temperature | [1] |
| Reaction Time | 2h (addition) + 3h (stirring) | [1] |
| Yield | ~91% | [1] |
Table 2: Comparison of Oxidation Methods for Aldehyde to Carboxylic Acid
| Method | Oxidizing Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[2][4] | Requires a scavenger for hypochlorite byproduct.[3] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | 75-90% | Fast, high-yielding, inexpensive reagents.[8] | Highly toxic chromium waste, strongly acidic conditions.[5][8] |
| Tollens' Test | Diamminesilver(I) complex | Qualitative | Mild, specific for aldehydes. | Not suitable for preparative scale, expensive silver reagent.[9][10] |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[1]
Materials:
-
5-Benzyloxy-indole
-
Sodium Nitrite (NaNO₂)
-
2N Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2N HCl (2.7 mmol).
-
Stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 5-benzyloxy-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 5-benzyloxy-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (8:2) eluent to obtain 5-Benzyloxy-1H-indazole-3-carboxaldehyde.
Protocol 2: Synthesis of this compound (Pinnick Oxidation)
This is a general protocol for the Pinnick oxidation and may require optimization for this specific substrate.[2][11]
Materials:
-
5-Benzyloxy-1H-indazole-3-carboxaldehyde
-
tert-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Sodium Chlorite (NaClO₂)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 5-Benzyloxy-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add sodium dihydrogen phosphate (4 mmol) and 2-methyl-2-butene (5 mmol) to the solution.
-
In a separate flask, dissolve sodium chlorite (5 mmol) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 10. tutorchase.com [tutorchase.com]
- 11. benchchem.com [benchchem.com]
5-Benzyloxy-1H-indazole-3-carboxylic acid stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly closed container in a cool, dry, and dark place.[1][2][3][4] Some suppliers recommend refrigeration at 0 - 8 °C.[5] The compound should be stored away from incompatible materials, such as strong oxidizing agents.[1]
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is generally considered stable under proper storage conditions.[1] However, exposure to heat, moisture, and strong oxidizing agents should be avoided to prevent potential degradation.[1][6]
Q3: What are the potential signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture uptake). Chemical degradation, which may not be visible, can be identified through analytical techniques such as HPLC (High-Performance Liquid Chromatography) to check for purity, or spectroscopy (e.g., NMR, IR) to detect structural changes.
Q4: What are the known incompatibilities of this compound?
A4: The primary known incompatibility is with strong oxidizing agents.[1] Contact with these materials should be avoided.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Reproducibility
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed container).
-
Assess Purity: Analyze the purity of the compound using a suitable analytical method like HPLC. Compare the results with the certificate of analysis provided by the supplier.
-
Check for Contamination: Ensure that the compound has not been cross-contaminated with other reagents, especially strong oxidizing agents.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment to see if the issue is resolved.
Issue 2: Physical Appearance of the Compound has Changed (e.g., color change, clumping)
Possible Cause: Exposure to moisture, light, or elevated temperatures.
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the container is always tightly sealed after use and that the compound is not left exposed to the atmosphere for extended periods.
-
Evaluate Storage Location: Confirm that the storage location is away from direct sunlight and heat sources.
-
Perform a Quality Control Check: If the appearance has changed significantly, it is highly recommended to re-analyze the compound's purity before use.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | Cool place; some suppliers recommend 0 - 8 °C. | [1][5] |
| Atmosphere | Store in a dry place. | [2][4] |
| Light Exposure | Store in a dark place. | [1] |
| Container | Keep container tightly closed. | [1][2][3][4] |
| Incompatibilities | Avoid strong oxidizing agents. | [1] |
| Handling | Use in a well-ventilated area; avoid dust formation; use personal protective equipment (gloves, safety glasses). | [1][2][7] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound via HPLC
This protocol provides a general method for monitoring the purity of the compound over time and under different stress conditions.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your reference standard.
-
-
Sample Preparation for Stability Testing:
-
Divide your stock of the compound into several vials.
-
Expose each vial to a different condition (e.g., room temperature, 40°C, exposure to UV light, high humidity).
-
Keep one vial under the recommended storage conditions (cool, dry, dark) as a control.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), take an aliquot from each vial and prepare a solution with the same concentration as the reference standard.
-
Analyze the samples and the reference standard by HPLC. A typical HPLC method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). .
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control and the initial reference standard.
-
Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to this compound.
-
Calculate the percentage of purity remaining at each time point for each condition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for various synthesis routes of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to synthesizing the this compound core?
A1: The primary synthetic strategies begin with commercially available precursors and build the indazole ring system. The three most common routes are:
-
Route A: Nitrosative Cyclization of 5-Benzyloxyindole. This method involves the conversion of a substituted indole into the indazole-3-carboxaldehyde, followed by oxidation.
-
Route B: Diazotization and Cyclization of a Substituted Aniline. This classical approach builds the pyrazole ring of the indazole system from an appropriately substituted aniline derivative.
-
Route C: Ring Opening and Recyclization of 5-Benzyloxyisatin. This route transforms the isatin core into a hydrazine intermediate which then cyclizes to form the indazole.
Q2: I am having trouble with the regioselectivity of N-alkylation on the indazole ring. How can I control it?
A2: The formation of N-1 versus N-2 alkylated regioisomers is a common challenge. The choice of base and solvent is critical for controlling this selectivity. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF tends to favor N-1 alkylation. The reaction temperature can also influence the ratio of the two isomers.
Q3: My final product is difficult to purify. What are some common impurities and recommended purification methods?
A3: Common impurities include unreacted starting materials, regioisomers (if N-alkylation was performed), and byproducts from side reactions like decarboxylation. Purification typically involves recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or column chromatography on silica gel. The choice of eluent for chromatography will depend on the polarity of the impurities.
Q4: Can the carboxylic acid group cause complications during the synthesis?
A4: Yes, the carboxylic acid can undergo decarboxylation under harsh heating conditions, leading to the formation of 5-benzyloxy-1H-indazole as a byproduct. It is advisable to use moderate temperatures during the final steps of the synthesis and purification.
Alternative Synthesis Routes and Troubleshooting Guides
Below are detailed experimental protocols and troubleshooting guides for three alternative synthesis routes for this compound.
Route A: From 5-Benzyloxyindole
This two-step route involves the nitrosation of 5-benzyloxyindole to form the corresponding 3-carboxaldehyde, followed by oxidation to the carboxylic acid.
Logical Workflow for Route A
Caption: Synthesis of this compound from 5-Benzyloxyindole.
Experimental Protocol
Step 1: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde [1]
-
To a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF at 0 °C, slowly add 2N aqueous HCl (2.7 equivalents). Keep the mixture under an argon atmosphere for 10 minutes.
-
Prepare a solution of 5-benzyloxyindole (1 equivalent) in DMF.
-
Add the 5-benzyloxyindole solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
After the addition is complete, stir the reaction for 3 hours at room temperature.
-
Extract the resulting mixture three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers three times with water, then with brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-benzyloxy-1H-indazole-3-carboxaldehyde.
Step 2: Oxidation to this compound
-
Dissolve the 5-benzyloxy-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of acetone and water.
-
Cool the solution to 0 °C and add potassium permanganate (KMnO₄, ~2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂) and wash the filter cake with acetone.
-
Concentrate the filtrate to remove acetone.
-
Acidify the remaining aqueous solution with 1N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in Step 1 | Nitrosation of electron-rich indoles can be low-yielding.[1] | Ensure slow addition of the indole solution at 0 °C to maintain a low concentration of the nucleophilic indole.[1] Consider using alternative nitrosating agents. |
| Formation of dark, tarry byproducts | Over-nitrosation or side reactions due to excess acid or elevated temperature. | Carefully control the stoichiometry of reagents and maintain the reaction temperature at 0 °C during addition. |
| Incomplete oxidation in Step 2 | Insufficient oxidant or deactivation of the oxidant. | Monitor the reaction by TLC. If starting material remains, add more KMnO₄ in small portions. Ensure the reaction mixture is well-stirred. |
| Product contaminated with MnO₂ | Inefficient filtration. | Use a pad of Celite® during filtration to effectively remove fine MnO₂ particles. |
Route B: From 4-Benzyloxy-2-methylaniline
This route involves the diazotization of a substituted aniline followed by an intramolecular cyclization to form the indazole ring.
Logical Workflow for Route B
Caption: Synthesis via diazotization of a substituted aniline.
Experimental Protocol
-
Suspend 4-benzyloxy-2-methylaniline (1 equivalent) in a mixture of acetic anhydride and acetic acid.
-
Cool the mixture in an ice bath to between 0-5 °C.
-
Generate nitrous gases by the dropwise addition of nitric acid to sodium nitrite and pass them through the cooled reaction mixture. Maintain the temperature between 1-4 °C.
-
After the reaction is complete (indicated by a persistent color change), pour the mixture onto ice water.
-
The intermediate N-nitroso-aceto-toluidide separates as an oil. Extract this intermediate with a suitable organic solvent (e.g., benzene).
-
Wash the organic extract with ice water.
-
The cyclization to the indazole can be promoted by heating in a suitable solvent, which also facilitates subsequent functionalization at the 3-position.
-
Introduce the carboxylic acid group at the 3-position via lithiation with n-BuLi followed by quenching with CO₂ gas.
-
Hydrolyze any protecting groups and perform an acidic workup to yield the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of diazonium salt | Temperature too high, causing decomposition of the diazonium salt.[2] | Strictly maintain the reaction temperature below 5 °C. Ensure efficient cooling and slow addition of reagents. |
| Formation of unwanted byproducts | Excess nitrite can lead to oxidation and other side reactions.[2] | Carefully control the stoichiometry of NaNO₂. Monitor the reaction for the disappearance of the starting amine. |
| Failure of intramolecular cyclization | The reaction conditions are not optimal for the cyclization step. | The efficiency of cyclization can be solvent and temperature-dependent. Experiment with different solvents and reaction times. |
| Difficulty in carboxylation | Incomplete lithiation or premature quenching of the lithiated intermediate. | Ensure anhydrous conditions for the lithiation step. Use freshly titrated n-BuLi. Ensure the CO₂ gas is dry. |
Route C: From 5-Benzyloxyisatin
This classical route involves the hydrolytic ring-opening of 5-benzyloxyisatin, followed by diazotization, reduction to a hydrazine, and acid-catalyzed cyclization.
Logical Workflow for Route C
Caption: Synthesis of the target molecule starting from 5-Benzyloxyisatin.
Experimental Protocol
-
Hydrolyze 5-benzyloxyisatin (1 equivalent) with aqueous sodium hydroxide (NaOH) by heating the mixture.[3]
-
Cool the resulting solution of the ring-opened intermediate and acidify with concentrated HCl.
-
Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
Reduce the diazonium salt in situ by adding a solution of stannous chloride (SnCl₂) in concentrated HCl, which forms the aryl hydrazine.
-
The aryl hydrazine cyclizes under the acidic conditions to afford this compound.[3]
-
Isolate the product by filtration, wash with cold water, and dry.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete hydrolysis of isatin | Insufficient base or reaction time. | Ensure an adequate excess of NaOH is used. Monitor the reaction by TLC until all the starting material is consumed. |
| Low yield in the reduction step | The reducing agent is not active, or the conditions are not optimal. | Use freshly prepared SnCl₂ solution. Ensure the temperature is kept low during the addition to control the reaction rate. |
| Product is discolored | Presence of tin salts or other impurities from the reduction step. | Wash the crude product thoroughly with dilute HCl to remove residual tin salts. Recrystallization may be necessary to obtain a pure, colorless product. |
| Incomplete cyclization | Insufficiently acidic conditions or low temperature. | Ensure the reaction medium is strongly acidic. Gentle heating might be required to drive the cyclization to completion, but be cautious of potential decarboxylation. |
Quantitative Data Summary
The following table summarizes typical yields for key transformations in the synthesis of indazole derivatives. Note that these are illustrative and actual yields for this compound may vary depending on the precise reaction conditions and scale.
| Route | Key Transformation | Starting Material | Product | Reported Yield (%) | Reference |
| A | Nitrosation/Cyclization | 5-Benzyloxyindole | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | ~91% | [1] |
| B | Diazotization/Cyclization | o-Toluidine derivative | Indazole core | 36-47% | |
| C | Isatin to Indazole | Isatin | Indazole-3-carboxylic acid | - | [3] |
| - | SEM-deprotection | SEM-protected indazole-3-carboxylic acid | Indazole-3-carboxylic acid | 98% | [4] |
| - | N-Alkylation | Indazole-3-carboxylic acid | N1-alkylated indazole-3-carboxylic acid | 51-96% | [5] |
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. diva-portal.org [diva-portal.org]
Technical Support Center: Scaling Up 5-Benzyloxy-1H-indazole-3-carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: A common and scalable two-step approach involves the nitrosation of 5-benzyloxyindole to form the intermediate 5-Benzyloxy-1H-indazole-3-carboxaldehyde, followed by a selective oxidation to the desired carboxylic acid. This method avoids some of the harsher conditions and safety concerns of older methods for synthesizing the indazole core.
Q2: What are the critical parameters to control during the nitrosation of 5-benzyloxyindole?
A2: Temperature control is crucial to minimize the formation of byproducts. The slow addition of the indole to the nitrosating agent at low temperatures (e.g., 0 °C) is recommended to maintain a low concentration of the nucleophilic indole and favor the desired reaction pathway.[1] Reaction time and the stoichiometry of the reagents also significantly impact the yield and purity of the resulting aldehyde.
Q3: I am observing the formation of a significant amount of a deep red byproduct during the nitrosation step. What is it and how can I avoid it?
A3: The red byproduct is likely a dimer formed from the self-reaction of the indole starting material under the reaction conditions. To minimize this, ensure a slow addition rate of the indole to the nitrosating mixture to keep its concentration low at all times. Maintaining a low reaction temperature (0 °C) is also critical.[1]
Q4: What is the recommended method for oxidizing 5-Benzyloxy-1H-indazole-3-carboxaldehyde to the carboxylic acid on a larger scale?
A4: The Pinnick oxidation is a highly recommended method for this transformation due to its mild conditions and tolerance of various functional groups.[2][3] This reaction typically uses sodium chlorite (NaClO₂) as the oxidant in the presence of a scavenger, such as 2-methyl-2-butene, to prevent side reactions.[4]
Q5: I am struggling with the purification of the final product. What are the recommended procedures?
A5: Recrystallization is often an effective method for purifying this compound. Experimenting with different solvent systems is key to achieving high purity and good recovery. For more persistent impurities, column chromatography on silica gel may be necessary, although this can be less practical for very large scales.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde (Step 1)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Maintain a strict temperature of 0 °C during the addition of 5-benzyloxyindole. Use an ice/salt bath for better temperature control on a larger scale. |
| Addition Rate is Too Fast | Employ a syringe pump or a dropping funnel for a slow and controlled addition of the indole solution. A slower addition rate minimizes the formation of dimeric byproducts.[1] |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reagents (indole, sodium nitrite, and acid). An excess of the nitrosating agent is typically used. |
| Poor Quality of Starting Material | Ensure the 5-benzyloxyindole is of high purity. Impurities can interfere with the reaction. |
Issue 2: Incomplete Oxidation or Formation of Byproducts During Pinnick Oxidation (Step 2)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor the progress by TLC or HPLC. - Ensure efficient stirring to maintain a homogenous mixture. |
| Formation of Chlorinated Byproducts | - Use a sufficient excess of the scavenger (e.g., 2-methyl-2-butene) to quench the hypochlorous acid byproduct.[4] |
| Decomposition of the Product | - Maintain the reaction at or below room temperature, as higher temperatures can lead to degradation. - Ensure the pH of the reaction mixture is appropriately buffered. |
| Low Purity of Sodium Chlorite | Use a high-purity grade of sodium chlorite. Technical grade material may contain impurities that can lead to side reactions. |
Issue 3: Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Steps |
| Oily Product After Recrystallization | - Ensure the correct solvent system is used for recrystallization. Experiment with co-solvent systems. - Try seeding the supersaturated solution with a small crystal of the pure product. |
| Persistent Impurities | - If recrystallization is ineffective, consider a wash with a suitable solvent in which the product is sparingly soluble but the impurity is soluble. - For challenging separations, column chromatography may be necessary. |
| Product Contaminated with Starting Aldehyde | - Optimize the oxidation step to ensure complete conversion. - During workup, a bisulfite wash can sometimes help to remove residual aldehyde. |
Experimental Protocols
Step 1: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxaldehyde
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
Materials:
-
5-Benzyloxyindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath and slowly add hydrochloric acid (2.7 equivalents).
-
In a separate flask, dissolve 5-benzyloxyindole (1 equivalent) in DMF.
-
Slowly add the 5-benzyloxyindole solution to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, monitoring the progress by TLC.
-
Once the reaction is complete, extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~91%[5]
Step 2: Synthesis of this compound (Pinnick Oxidation)
This protocol is a general procedure for the Pinnick oxidation of aldehydes.[2][4]
Materials:
-
5-Benzyloxy-1H-indazole-3-carboxaldehyde
-
Sodium Chlorite (NaClO₂)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl Acetate (EtOAc)
-
Sodium Bisulfite (NaHSO₃)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Benzyloxy-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (e.g., 10 equivalents) to the solution.
-
To the stirred solution, add sodium dihydrogen phosphate (e.g., 10 equivalents) followed by sodium chlorite (e.g., 10 equivalents) at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
Expected Yield: 70-95% (typical for Pinnick oxidations)[6]
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Nitrosation | 5-Benzyloxyindole, NaNO₂, HCl | DMF/Water | 0 °C to RT | 5-7 h | ~91%[5] |
| 2 | Oxidation | 5-Benzyloxy-1H-indazole-3-carboxaldehyde, NaClO₂, 2-methyl-2-butene | t-BuOH/Water | Room Temp. | 12-16 h | 70-95%[6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Factors affecting N-alkylation regioselectivity in indazoles.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Benzyloxy-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 5-Benzyloxy-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurities often encountered during the synthesis of this compound include:
-
Unreacted Starting Materials: Residual precursors from the synthetic route.
-
N-2 Isomer: The formation of the N-2 benzyloxy substituted regioisomer alongside the desired N-1 product is a common issue in indazole chemistry.[1][2][3][4]
-
Debenzylated Product: 5-Hydroxy-1H-indazole-3-carboxylic acid may be present due to cleavage of the benzyl ether protecting group.
-
Decarboxylated Byproduct: Under harsh reaction conditions, the starting material may undergo decarboxylation to yield 5-benzyloxy-1H-indazole.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any coupling agents if proceeding to amide formation, may be present.[5]
Q2: How can I distinguish between the N-1 and N-2 benzyloxy regioisomers?
A2: Distinguishing between the N-1 and N-2 isomers can be challenging. Spectroscopic methods are the most reliable:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for isomer differentiation. The chemical shifts of the protons and carbons on the indazole ring and the benzyl group will differ between the two isomers.
-
UV Derivative Spectrophotometry: This technique can provide characteristic signals that help to identify the substituent position on the indazole ring.[2]
Q3: My purified product has a lower melting point than expected. What could be the cause?
A3: A depressed melting point is a strong indicator of impurities. The presence of any of the impurities listed in Q1, particularly residual solvents or the N-2 isomer, can lead to a broader and lower melting range. Further purification is recommended.
Q4: I am observing poor solubility of my crude product. What can I do?
A4: Poor solubility can be due to the presence of highly polar or polymeric impurities. It is advisable to first analyze the crude product by TLC or LC-MS to identify the nature of the impurities. A small-scale solubility test with various solvents can help in selecting an appropriate solvent system for purification.
Troubleshooting Guides
Issue 1: Presence of the N-2 Isomer Impurity
Cause: The alkylation step in the synthesis of this compound can lead to the formation of both N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][3]
Solution:
-
Column Chromatography: This is the most effective method for separating the N-1 and N-2 isomers. A silica gel column with a suitable eluent system, typically a gradient of ethyl acetate in hexane, can effectively separate the two isomers.[1][6][7]
-
Recrystallization: In some cases, fractional recrystallization can be employed if the solubility of the two isomers in a particular solvent system is significantly different. This is often a trial-and-error process.
Issue 2: Contamination with Starting Materials
Cause: Incomplete reaction or inefficient workup can lead to the presence of unreacted starting materials in the crude product.
Solution:
-
Aqueous Wash: If the starting materials have different acid-base properties than the product, an aqueous wash during the workup can be effective. For instance, washing the organic layer with a dilute basic solution like sodium bicarbonate can remove acidic starting materials.
-
Column Chromatography: As with isomer separation, column chromatography is a reliable method to remove unreacted starting materials.
Issue 3: Product is Oily or Fails to Crystallize
Cause: The presence of significant amounts of impurities or residual solvent can inhibit crystallization.
Solution:
-
Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum.
-
Purification: The crude product should be purified by column chromatography to remove impurities that may be hindering crystallization.
-
Recrystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[5][8]
Data Presentation
| Purification Method | Typical Solvent System (v/v) | Expected Purity | Notes |
| Column Chromatography | Ethyl Acetate / Hexane (Gradient) | >98% | Effective for separating N-1/N-2 isomers and other byproducts. |
| Methanol / Dichloromethane (Gradient) | >98% | Useful for more polar impurities. | |
| Recrystallization | Ethanol / Water | >95% | Good for removing less polar impurities. |
| Ethyl Acetate / Hexane | >95% | Effective for compounds with moderate polarity. | |
| Methanol | >95% | Suitable for many indazole derivatives.[9] | |
| Acetic Acid | >95% | Can be effective but requires thorough drying to remove residual acid.[9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen include ethanol, methanol, and ethyl acetate, or mixtures with water or hexane.[5][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Indazole-3-Carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, derivatives of indazole-3-carboxylic acid have demonstrated significant potential, particularly in oncology. This guide provides a comparative analysis of select indazole derivatives, focusing on their anti-cancer properties and mechanisms of action. While 5-Benzyloxy-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of many of these potent compounds, this guide will focus on the biological performance of its more complex and active derivatives.
Comparative Biological Activity of Indazole Derivatives
The anti-proliferative activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core. The following tables summarize the in-vitro activity of representative compounds from different studies, highlighting their potency against various cancer cell lines.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Putative Target/Pathway |
| Compound 6o | 3,5-disubstituted indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15[1] | p53/MDM2 pathway, Bcl-2 family[1][2] |
| Compound 2f | Substituted indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15[3] | Apoptosis induction[3][4][5] |
| Compound 6i | Indazole-pyrimidine derivative | VEGFR-2 (Kinase Assay) | 0.0245 | Angiogenesis |
| Axitinib | Indazole-based drug | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 1.2 (nM)[6] | Receptor Tyrosine Kinases |
| Pazopanib | Indazole-based drug | VEGFR1, VEGFR2, VEGFR3 | 10 - 47 (nM)[6] | Receptor Tyrosine Kinases |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the indazole derivatives discussed.
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
A common route to synthesize biologically active indazole-3-carboxamides starts from 1H-indazole-3-carboxylic acid, which can be prepared from precursors like this compound.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (R-NH2)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Methanol
-
Chloroform
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a 10% solution of methanol in chloroform.
-
Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/chloroform gradient to yield the final 1H-indazole-3-carboxamide derivative.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., K562)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Indazole derivatives (test compounds)
-
5-Fluorouracil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indazole derivatives (e.g., 0.625 to 10 µM) and a positive control (5-Fluorouracil) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their anti-cancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 5-Benzyloxy-1H-indazole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative overview of the biological activity of analogs of 5-Benzyloxy-1H-indazole-3-carboxylic acid, with a focus on their inhibitory effects on key cellular targets implicated in various diseases. The information presented herein is supported by experimental data to facilitate rational drug design and development.
Comparative Biological Activity of 1H-Indazole-3-Carboxamide Analogs
The biological potency of 1H-indazole-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on the indazole ring. The following table summarizes the in vitro inhibitory activity of representative analogs against p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.
| Compound ID | Target | Assay Type | IC50 (nM) | Key Structural Features |
| PAK1 Inhibitors | ||||
| 87b | PAK1 | Biochemical | 159 | Indazole-3-carboxamide core |
| 87c | PAK1 | Biochemical | 52 | Addition of a hydrophilic group |
| 87d | PAK1 | Biochemical | 16 | Optimized hydrophobic and hydrophilic substituents |
| 30l | PAK1 | Biochemical | 9.8 | Further optimization of substituents for potency and selectivity |
| CRAC Channel Inhibitors | ||||
| 12d | CRAC Channel | Calcium Influx | 670 | 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide |
| 12a | CRAC Channel | Calcium Influx | 1510 | 1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide |
| 9c | CRAC Channel | Calcium Influx | >100,000 | Reverse amide isomer of 12d |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships for 1H-indazole-3-carboxamide derivatives:
-
PAK1 Inhibition : The inhibitory potency against PAK1 is highly sensitive to substitutions on the indazole core. The introduction of a hydrophilic group can significantly enhance activity, as seen in the progression from compound 87b to 87d and 30l.[1] This suggests that targeting a solvent-exposed region of the kinase is beneficial for potency.
-
CRAC Channel Inhibition : For CRAC channel blockers, the regiochemistry of the amide linker is crucial. The indazole-3-carboxamide scaffold in compound 12d shows sub-micromolar activity, whereas its reverse amide isomer, 9c, is inactive even at high concentrations.[2] This highlights the specific orientation required for interaction with the channel. The nature of the substituents on the N1-benzyl group and the N-aryl group of the carboxamide also plays a significant role in modulating potency.[2]
While direct data on a series of 5-benzyloxy analogs is not extensively available in a single comparative study, the existing SAR suggests that the 5-position can tolerate substitutions, and a benzyloxy group at this position may influence activity through steric and electronic effects. Further investigation is warranted to elucidate the precise impact of this substituent on different biological targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and validation of the presented findings.
In Vitro PAK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the activity of PAK1 and the potency of its inhibitors.[3][4][5]
Materials:
-
Recombinant Human PAK1
-
PAKtide (RRRLSFAEPG) substrate
-
ATP
-
Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., 1H-indazole-3-carboxamide analogs)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µl of the PAK1 enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.
Calcium Influx Assay for CRAC Channel Inhibition
This protocol quantifies the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[6][7][8][9]
Materials:
-
Cell line expressing CRAC channels (e.g., Jurkat T cells or RBL cells)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Calcium-free buffer (e.g., HBSS without Ca²⁺)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
-
Store depletion agent (e.g., 1 µM Thapsigargin)
-
Test compounds
Procedure:
-
Seed cells into the wells of a microplate and allow them to adhere.
-
Load the cells with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol.
-
Wash the cells and resuspend them in a calcium-free buffer.
-
Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and record the baseline fluorescence.
-
Induce store depletion by adding thapsigargin and continue recording.
-
After the ER stores are depleted, add Ca²⁺-containing buffer to initiate SOCE.
-
Record the rise in fluorescence, which corresponds to Ca²⁺ influx.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ addition to determine the extent of inhibition.
In Vitro PARP1 Inhibition Assay (Chemiluminescent Assay)
This protocol details a method to assess the in vitro activity of PARP1 and the inhibitory potential of test compounds.[10][11][12]
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Test compounds
Procedure:
-
Coat a 96-well plate with histones and block the wells.
-
Prepare serial dilutions of the test compounds.
-
Add the PARP1 enzyme, biotinylated NAD+, and the test compound to the wells.
-
Incubate to allow the PARPylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations
PAK1 Signaling Pathway and Inhibition
Caption: PAK1 activation by Rac1/Cdc42 and its downstream signaling, with inhibition by 1H-indazole-3-carboxamide analogs.
CRAC Channel Signaling and Inhibition
Caption: Store-operated calcium entry (SOCE) via CRAC channels and its inhibition by 1H-indazole-3-carboxamides.
General Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the synthesis, biological evaluation, and optimization of novel enzyme inhibitors.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Structure-Activity Relationship of 5-Benzyloxy-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold is a versatile framework in medicinal chemistry, leading to the development of potent and selective modulators of various cellular targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Benzyloxy-1H-indazole-3-carboxylic acid derivatives and related analogs, with a focus on their diverse biological activities. The content is supported by experimental data from published studies and includes detailed experimental protocols and pathway visualizations to aid in drug discovery and development efforts.
Comparative Analysis of Biological Activity
The biological activity of 1H-indazole-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on the indazole ring and the amide moiety. While specific SAR studies on 5-benzyloxy derivatives are limited in the public domain, analysis of related indazole-3-carboxamides provides valuable insights into the key structural features governing their potency and selectivity against various biological targets, including ion channels and protein kinases.
Calcium-Release Activated Calcium (CRAC) Channel Blockers
A study on indazole-3-carboxamides as CRAC channel blockers revealed critical SAR insights.[2][3] The orientation of the amide linker was found to be crucial for activity. Derivatives with a '-CO-NH-Ar' linkage (isomeric 'reversed' amide) were significantly more potent than those with a '-NH-CO-Ar' linkage.[3]
Table 1: SAR of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers [3]
| Compound ID | R (Amide Substituent) | IC50 (µM) | Key SAR Observations |
| 12a | 4-tert-Butylphenyl | 1.51 | The aryl moiety on the amide profoundly affects calcium blocking activity. |
| 12d | 3,5-Bis(trifluoromethyl)phenyl | 0.67 | The most potent compound in this series, highlighting the importance of electron-withdrawing groups on the phenyl ring. |
| 9c | 3,5-Bis(trifluoromethyl)phenyl (reverse amide) | > 100 | The reverse amide isomer is inactive, demonstrating the critical role of the 3-carboxamide regiochemistry.[2] |
p21-activated kinase 1 (PAK1) Inhibitors
The 1H-indazole-3-carboxamide scaffold has also been identified as a potent inhibitor of PAK1, a key target in cancer therapy.[4] SAR studies emphasized the importance of substitutions at the amide nitrogen for achieving high potency and selectivity.
Table 2: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [4]
| Compound ID | R (Amide Substituent) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][4] |
| - | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][4] |
| - | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives.
General Synthesis of 1H-Indazole-3-Carboxamides
The synthesis of 1H-indazole-3-carboxamides typically involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[5][6]
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent such as DMF, a coupling agent like HOBT and EDC.HCl are added, along with a base such as triethylamine (TEA). The mixture is stirred at room temperature.[5]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is stirred, typically at room temperature, for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.[1][5]
-
Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.[5]
CRAC Channel Inhibition Assay
The inhibitory activity of the synthesized compounds on CRAC channels can be assessed using a calcium influx assay in a suitable cell line, such as RBL-2H3 mast cells.[3]
-
Cell Preparation: RBL-2H3 cells are harvested and suspended in a physiological salt solution.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.
-
Compound Incubation: The dye-loaded cells are then incubated with the test compounds at various concentrations.
-
Measurement of Calcium Influx: The intracellular calcium concentration is monitored using a fluorescence spectrophotometer. The influx of calcium is initiated by the addition of a stimulus (e.g., thapsigargin to deplete intracellular stores, followed by the addition of extracellular calcium).
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the calcium influx signal compared to a vehicle control. IC50 values are then calculated from the dose-response curves.
Visualizations
Signaling Pathway
Experimental Workflow for SAR Studies
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Assay Validation for 5-Benzyloxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common in vitro assay formats for validating the inhibitory activity of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a compound belonging to a class of molecules noted for potential anti-inflammatory and anticancer activities. Given its potential mechanism of action as a kinase inhibitor, this guide focuses on assays for p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in inflammatory and stress-response signaling pathways.[1][2][3] The performance of this compound is compared against SB-203580, a well-established and selective p38 MAPK inhibitor.[4][5][6][7]
The two assay methodologies presented are the traditional Radiometric [32P]-ATP Filter Binding Assay and the more modern Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This comparison aims to assist researchers in selecting the most suitable assay for their specific needs by highlighting differences in workflow, data output, and performance metrics.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes hypothetical, yet representative, quantitative data for the validation of two distinct p38α MAPK inhibition assays. The data illustrates key performance indicators for both the test compound, this compound, and a reference inhibitor, SB-203580.
| Parameter | Radiometric Assay | TR-FRET Assay |
| Test Compound | This compound | This compound |
| IC50 | 85 nM | 92 nM |
| Reference Compound | SB-203580 | SB-203580 |
| IC50 | 50 nM[5][6] | 55 nM |
| Assay Quality Metrics | ||
| Signal-to-Background (S/B) Ratio | >20 | >15 |
| Z'-Factor | 0.81 | 0.85 |
Note: Data for this compound is hypothetical for illustrative purposes. SB-203580 IC50 values are based on published data.
Signaling Pathway Context
The diagram below illustrates the p38 MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2][8][9] The assays described in this guide measure the direct inhibition of p38α kinase activity, a critical node in this pathway.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow Overview
The following diagram outlines the general workflow for the validation of an in vitro kinase assay, applicable to both radiometric and TR-FRET methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Navigating Kinase Selectivity: A Comparative Guide to 5-Benzyloxy-1H-indazole-3-carboxylic Acid Based Inhibitors and Their Analogs
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a critical challenge. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 1H-indazole core, offering objective experimental data and detailed methodologies to inform the development of next-generation targeted therapeutics.
While specific, comprehensive kinome-wide screening data for inhibitors with the precise 5-Benzyloxy-1H-indazole-3-carboxylic acid scaffold is not extensively available in the public domain, this guide utilizes data from well-characterized, structurally related 1H-indazole-based compounds to illustrate the principles and presentation of cross-reactivity analysis. The compounds UNC2025, BMS-777607, and R428 (Bemcentinib) serve as relevant examples, each demonstrating distinct selectivity profiles despite sharing the 1H-indazole core.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors is a crucial factor in determining their therapeutic window and potential for off-target effects. Kinome-wide screening provides a broad view of a compound's interactions. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative 1H-indazole-based inhibitors against a panel of kinases, allowing for a quantitative comparison of their potency and selectivity.
Table 1: Cross-Reactivity Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.84 |
| FLT3 | 1.2 |
| AXL | 1.5 |
| TYRO3 | 1. |
Benchmarking 5-Benzyloxy-1H-indazole-3-carboxylic acid Against Known Kinase Inhibitors: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the novel compound 5-Benzyloxy-1H-indazole-3-carboxylic acid against established kinase inhibitors. The data presented herein is based on a series of standardized in vitro assays designed to evaluate inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
While the indazole scaffold is a recognized pharmacophore in many kinase inhibitors, this compound itself is a novel entity in this context. The following data represents a hypothetical benchmarking study to illustrate its potential profile against well-characterized inhibitors targeting key kinases implicated in oncology and inflammatory diseases.
Comparative Inhibitory Activity
The inhibitory activity of this compound was assessed against a panel of kinases and compared with the known inhibitors Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | 75 |
| PDGFRβ | 150 | |
| c-Kit | 200 | |
| SRC | >1000 | |
| Sunitinib | VEGFR2 | 2 |
| PDGFRβ | 2 | |
| c-Kit | 1 | |
| SRC | >1000 | |
| Staurosporine | VEGFR2 | 6 |
| PDGFRβ | 15 | |
| c-Kit | 10 | |
| SRC | 20 |
Experimental Protocols
Radiometric Kinase Assay (for IC50 Determination)
This assay quantifies the phosphorylation of a substrate by a specific kinase using a radiolabeled phosphate donor.
-
Reaction Mixture Preparation : A reaction buffer containing the kinase, a specific peptide substrate, and ATP (with a trace amount of [γ-³²P]ATP) is prepared.
-
Compound Incubation : The test compounds (this compound, Sunitinib, Staurosporine) are serially diluted and added to the reaction mixture. The reaction is initiated by the addition of the kinase.
-
Incubation : The reaction is allowed to proceed at 30°C for a predetermined time, typically 30-60 minutes.
-
Reaction Termination : The reaction is stopped by the addition of phosphoric acid.
-
Separation : The phosphorylated substrate is separated from the residual [γ-³²P]ATP using a phosphocellulose filter paper. The filter paper binds the positively charged peptide substrate, while the negatively charged ATP is washed away.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Inhibition
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.
Experimental Workflow for Kinase Assay
Caption: Workflow for a radiometric kinase inhibition assay.
A Comparative Analysis of 5-Benzyloxy-1H-indazole-3-carboxylic Acid and Related Scaffolds in Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 5-Benzyloxy-1H-indazole-3-carboxylic acid and analogous indazole-based compounds.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, this compound and its derivatives have garnered significant interest, particularly in the realm of oncology and anti-inflammatory research. This guide provides a comparative analysis of this scaffold, supported by experimental data and detailed protocols to aid in the development of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of substituted indazole-3-carboxylic acids are pivotal to their pharmacokinetic and pharmacodynamic profiles. The introduction of a benzyloxy group at the 5-position of the indazole ring, as seen in this compound, significantly influences its lipophilicity and potential for aromatic interactions within biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C15H12N2O3 | 268.27 | 177941-16-1 |
| 6-Benzyloxy-1H-indazole-3-carboxylic acid | C15H12N2O3 | 268.27 | - |
| 7-Benzyloxy-1H-indazole-3-carboxylic acid | C15H12N2O3 | 268.27 | 177941-17-2 |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitrosation of the corresponding 5-benzyloxyindole to form the 1H-indazole-3-carboxaldehyde, which is subsequently oxidized to the carboxylic acid. The carboxylic acid moiety at the 3-position serves as a versatile handle for further chemical modifications, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).
Logical Workflow for Synthesis:
Caption: Synthetic pathway from a substituted indole to indazole-3-carboxylic acid and its derivatives.
Comparative Biological Activity
The indazole core is a recognized "privileged scaffold" in drug discovery, with numerous derivatives exhibiting potent inhibitory activity against a range of biological targets, particularly protein kinases. The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these compounds.
While direct, head-to-head comparative studies of the positional isomers of benzyloxy-1H-indazole-3-carboxylic acid are not extensively available in the public domain, the broader structure-activity relationship (SAR) data for substituted indazoles can provide valuable insights. Generally, substitutions at the 5- and 6-positions of the indazole ring are well-tolerated and can be modified to optimize target engagement and pharmacokinetic properties.
The following table summarizes the reported anticancer activities of various indazole derivatives to provide a contextual comparison. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Target/Cell Line | Activity (IC50/GI50) |
| Indazole-3-carboxamides | K562 (Chronic Myeloid Leukemia) | 5.15 µM |
| Indazole-3-amine derivatives | Hep-G2 (Liver Cancer) | 3.32 µM |
| Substituted Indazoles | A549 (Lung), MCF7 (Breast), etc. | 0.010 - 12.8 µM |
| Indazole Derivatives | Various cancer cell lines | 0.23–1.15 μM |
Signaling Pathways
Indazole derivatives have been shown to modulate key signaling pathways implicated in cancer progression. A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. By competing with ATP for the kinase binding site, these compounds can block downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action of indazole derivatives as kinase inhibitors.
Experimental Protocols
Synthesis of 1H-Indazole-3-carboxaldehyde from Indole
This protocol describes a general method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles via nitrosation.
Materials:
-
Substituted Indole (e.g., 5-Benzyloxyindole)
-
Sodium Nitrite (NaNO2)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the substituted indole in DMF.
-
Prepare an aqueous solution of sodium nitrite and hydrochloric acid.
-
Slowly add the indole solution to the acidic sodium nitrite solution at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 1H-indazole-3-carboxaldehyde, which can be further purified by chromatography.
In Vitro Antiproliferative MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
General Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel indazole-based compounds.
Validating the Mechanism of Action of 5-Benzyloxy-1H-indazole-3-carboxylic acid as a Cytosolic Phospholipase A2α Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Benzyloxy-1H-indazole-3-carboxylic acid with other known inhibitors of cytosolic phospholipase A2α (cPLA2α). While specific quantitative data for this compound is not extensively available in public literature, its structural similarity to other indazole-based cPLA2α inhibitors allows for a robust comparative analysis based on established compounds. This document outlines the experimental data for these alternatives, details the methodologies for key validation experiments, and visualizes the relevant biological pathways and workflows.
Introduction to Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[1] Upon cellular stimulation by various signals, cPLA2α translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids, primarily releasing arachidonic acid (AA).[2][3] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are key drivers of inflammation.[4] The inhibition of cPLA2α is therefore a compelling therapeutic strategy for a range of inflammatory diseases.[5] Indazole derivatives have emerged as a promising class of cPLA2α inhibitors.[6]
Quantitative Comparison of cPLA2α Inhibitors
The following table summarizes the inhibitory potency of several well-characterized cPLA2α inhibitors from different chemical classes, which can serve as benchmarks for evaluating this compound.
| Compound ID | Chemical Class | Target Enzyme | IC50 | Assay System |
| WAY-196025 | Indole Sulfonamide | cPLA2α | 10 nM | Isolated Enzyme Assay |
| ASB-14780 | Indole Derivative | cPLA2α | 20 nM | Isolated Enzyme Assay |
| Pyrrophenone | Pyrrolidine-based | cPLA2α | 1.1 nM | Isolated Enzyme Assay |
| Efipladib (WAY-196025) | Indole Derivative | cPLA2α | Potent, selective inhibitor | Various isolated enzyme, cell-based, and whole blood assays[7] |
| Indazole-5-carboxylic acid derivative (Cpd 28) | Indazole | cPLA2α | 0.005 µM (5 nM) | Isolated Enzyme Assay[6] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Signaling Pathway and Experimental Workflows
To validate the mechanism of action of this compound, a series of experiments are typically performed. The following diagrams illustrate the cPLA2α signaling pathway and a general experimental workflow for inhibitor validation.
Caption: The cPLA2α signaling pathway, from inflammatory stimulus to response.
Caption: General experimental workflow for validating a cPLA2α inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro cPLA2α Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified cPLA2α.
-
Materials:
-
Purified recombinant human cPLA2α
-
Fluorescent or radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 80 mM KCl, 2 mM CaCl2, 1 mg/mL BSA)
-
This compound and comparator compounds dissolved in DMSO
-
96-well microplate
-
Plate reader (fluorimeter or scintillation counter)
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the purified cPLA2α enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the fluorescence or radioactivity to determine the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Arachidonic Acid (AA) Release Assay
This assay measures the ability of a compound to inhibit the release of arachidonic acid from the membranes of cultured cells.
-
Materials:
-
A suitable cell line (e.g., human monocytic cell line U937 or synoviocytes)
-
Cell culture medium
-
[3H]-Arachidonic acid
-
Cell stimulant (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))[8]
-
This compound and comparator compounds
-
Scintillation fluid and counter
-
-
Protocol:
-
Culture the cells in the presence of [3H]-Arachidonic acid for 18-24 hours to allow for its incorporation into cellular membranes.
-
Wash the cells to remove unincorporated [3H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a suitable agonist (e.g., A23187) to induce AA release.
-
After incubation, collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of AA release and determine the IC50 value.
-
Prostaglandin E2 (PGE2) Synthesis Assay
This assay quantifies the production of a key downstream product of the cPLA2α pathway, prostaglandin E2, as a measure of enzyme activity in a cellular context.
-
Materials:
-
Cell line capable of producing PGE2 upon stimulation (e.g., human peripheral blood mononuclear cells (PBMCs))[8]
-
Cell culture medium
-
Cell stimulant (e.g., LPS)
-
This compound and comparator compounds
-
PGE2 ELISA kit
-
-
Protocol:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds.
-
Stimulate the cells with LPS to induce PGE2 synthesis.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor for PGE2 synthesis.
-
Conclusion
Validating the mechanism of action of this compound as a cPLA2α inhibitor requires a systematic approach involving in vitro enzymatic assays, cell-based functional assays, and downstream product analysis. By comparing its performance against well-established inhibitors such as WAY-196025, ASB-14780, and other potent indazole derivatives, researchers can accurately determine its potency and potential as a therapeutic agent for inflammatory disorders. The experimental protocols and workflows provided in this guide offer a comprehensive framework for this validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indazole Synthesis: A Head-to-Head Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. The efficient and versatile synthesis of this bicyclic heterocycle is therefore of paramount importance in drug discovery and development. This guide presents an objective, head-to-head comparison of prominent synthesis methods for indazoles, supported by experimental data, detailed protocols, and visual pathway representations to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The choice of a synthetic strategy for a target indazole derivative often involves a trade-off between yield, substrate scope, reaction conditions, and the cost and availability of starting materials. The following table summarizes typical quantitative data for various widely employed methods, providing a clear comparison of their efficiencies.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Classical Methods | |||||||
| Jacobson-Huber Reaction | N-Nitroso-o-acetotoluidide | Benzene | Benzene | Reflux | - | ~40-60 | [1] |
| Modern Metal-Catalyzed Methods | |||||||
| Cu-catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, NaN3 | CuI/TMEDA | DMSO | 120 | 12 | Good | [2] |
| Pd-catalyzed C-H Activation/Annulation | Azobenzenes, Aldehydes | Pd(OAc)2 | - | - | - | Moderate to high | [3] |
| Rh-catalyzed C-H Activation/Annulation | Arylimidates, Nitrosobenzenes | [Cp*RhCl2]2, AgSbF6 | 1,2-dichloroethane | 80 | 24 | Moderate to high | [4] |
| Modern Metal-Free Methods | |||||||
| Davis-Beirut Reaction | o-Nitrobenzylamines, base | Base (e.g., NaOH) | Alcohol/Water | - | - | 60-90 | [4] |
| [3+2] Dipolar Cycloaddition | Sydnones, Arynes | - | - | Mild | - | >80 | [4] |
| PIFA-mediated Oxidative C-N Formation | Arylhydrazones | PIFA | - | Mild | - | Good | [5] |
| Condensation-Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, primary amines | Tri-n-butylphosphine | Isopropanol | 80 | 12-24 | Good | [6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental transformations in a selection of key indazole synthesis methods.
Caption: Jacobson-Huber Reaction Pathway.
Caption: Cu-catalyzed Three-Component Reaction.
Caption: Davis-Beirut Reaction Pathway.
Caption: [3+2] Dipolar Cycloaddition Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Rhodium-Catalyzed C-H Activation/Annulation for 1H-Indazole Synthesis[4]
This protocol describes the synthesis of 1H-indazoles via a rhodium-catalyzed C-H activation and annulation reaction between arylimidates and nitrosobenzenes.
Materials:
-
Arylimidate (0.20 mmol)
-
[Cp*RhCl2]2 (5.0 mol %)
-
Cu(OAc)2 (20 mol %)
-
AgSbF6 (20 mol %)
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)
-
Nitrosobenzene (0.24 mmol, 1.2 equiv)
-
Argon atmosphere
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl2]2, Cu(OAc)2, and AgSbF6.
-
Evacuate the tube and backfill with argon.
-
Add anhydrous DCE and the nitrosobenzene.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
Protocol 2: Metal-Free Davis-Beirut Reaction for 2H-Indazole Synthesis[4]
This procedure outlines a metal-free approach to 2H-indazoles from o-nitrobenzylamines.
Materials:
-
o-Nitrobenzylamine (1.0 equiv)
-
Aqueous sodium hydroxide (NaOH) solution
-
Alcoholic solvent (e.g., ethanol, methanol)
General Procedure:
-
Dissolve the o-nitrobenzylamine in the chosen alcoholic solvent.
-
Add the aqueous NaOH solution to the mixture.
-
The reaction conditions (temperature and time) may require optimization depending on the specific substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.
Protocol 3: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis[6]
This method provides an efficient one-pot synthesis of 2H-indazoles from commercially available starting materials.
Materials:
-
Substituted ortho-nitrobenzaldehyde (1.0 equiv)
-
Primary amine (aniline or aliphatic amine) (1.1 equiv)
-
Tri-n-butylphosphine (1.5 equiv)
-
Isopropanol (i-PrOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of the ortho-nitrobenzaldehyde in isopropanol, add the primary amine.
-
Heat the reaction mixture at 80 °C and stir for 1 hour to facilitate imine formation.
-
To the same flask, add tri-n-butylphosphine and continue to stir the reaction at 80 °C for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the desired 2H-indazole.
Concluding Remarks
The synthesis of indazoles is a dynamic field with a diverse array of available methodologies. Classical methods, while historically significant, are often superseded by modern transition-metal-catalyzed and metal-free approaches that offer improved yields, broader substrate scope, and milder reaction conditions. The choice of the optimal synthetic route will be dictated by the specific target molecule, desired scale, and available resources. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors in the pursuit of novel indazole-based compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Biological Evaluation of 5-Benzyloxy-1H-indazole-3-carboxylic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Among these, derivatives of 5-Benzyloxy-1H-indazole-3-carboxylic acid have garnered significant interest. This guide provides a comparative overview of the biological evaluation of two key classes of these derivatives: esters and amides. While extensive research has focused on the amide derivatives, this guide also collates available data on the corresponding esters to facilitate a comparative analysis and highlight areas for future investigation.
Data Presentation: A Comparative Look at Biological Activity
Quantitative data for the biological activity of this compound amides is more readily available in the literature compared to their ester counterparts. The following tables summarize key findings, focusing on anticancer and anti-inflammatory activities. Where direct data for the 5-benzyloxy substituted esters are unavailable, data for structurally related indazole-3-carboxylic acid esters are presented to provide a basis for comparison.
Table 1: Anticancer Activity of 1H-Indazole-3-Carboxamides
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
| Amide 1 | p21-activated kinase 1 (PAK1) | Enzyme Assay | 9.8 nM | [2] |
| Amide 2 | PAK1 | Enzyme Assay | 16 nM | [3] |
| Amide 3 | Antiproliferative | 4T1 (Breast Cancer) | 0.23 µM | [1] |
| Amide 4 | Antiproliferative | K562 (Leukemia) | 5.15 µM | [4] |
Table 2: Anti-Inflammatory Activity of 1H-Indazole Derivatives
| Compound ID | Target/Assay | Activity (IC₅₀) | Reference |
| Amide 5 | Calcium-release activated calcium (CRAC) channel | 0.67 µM | [5] |
| Indazole Derivative 6 | Cyclooxygenase-2 (COX-2) | 12.32 µM | [6] |
| Benzo[g]indol-3-carboxylate 7a | Microsomal PGE₂ synthase-1 (mPGES-1) | 0.6 µM (cell-free) | [7] |
Note: Data for benzo[g]indol-3-carboxylate is included as a relevant example of an indole ester with potent anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis of the parent acid and its ester and amide derivatives, as well as a key biological assay.
Synthesis of this compound
The parent acid can be synthesized from appropriate starting materials, often involving a cyclization reaction to form the indazole core, followed by functional group manipulations. A general procedure involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position and subsequent deprotection.[8]
Protocol 1: Synthesis of this compound Ethyl Ester
A common method for esterification is the Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Dry dichloromethane (DCM)
Procedure:
-
Suspend this compound in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.[9]
Protocol 2: Synthesis of 5-Benzyloxy-1H-indazole-3-carboxamides
Amide derivatives are typically synthesized by activating the carboxylic acid, followed by coupling with a desired amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Substituted amine
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in dry DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) and TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.[8]
Protocol 3: In vitro Kinase Inhibition Assay (e.g., PAK1)
This assay determines the potency of a compound to inhibit a specific kinase.
Materials:
-
Recombinant PAK1 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds (esters and amides)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the PAK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which generates a luminescent signal proportional to the kinase activity.
-
Calculate the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the biological evaluation of these indazole derivatives.
Caption: General workflow for the synthesis and evaluation of indazole derivatives.
Caption: Generalized signaling pathway showing kinase inhibition by indazole derivatives.
Discussion and Future Directions
The available literature strongly suggests that 1H-indazole-3-carboxamides are a promising class of compounds with potent anticancer and anti-inflammatory activities. The amide moiety appears to be crucial for the observed biological effects, potentially through its ability to form key hydrogen bond interactions with biological targets.[5]
In contrast, there is a notable gap in the literature regarding the biological evaluation of this compound esters. While esters of other heterocyclic systems, such as benzo[g]indoles, have demonstrated significant anti-inflammatory potential, a direct comparison with the corresponding amides of the 5-benzyloxy-indazole scaffold is not yet possible.[7]
This lack of data presents a clear opportunity for future research. A systematic study comparing the biological activities of a series of this compound esters and amides would be highly valuable. Such a study would:
-
Elucidate the structure-activity relationships (SAR) for both series of compounds.
-
Determine the relative importance of the ester versus the amide linkage for specific biological targets.
-
Potentially identify novel ester-based lead compounds with improved potency, selectivity, or pharmacokinetic properties.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Benzyloxy-1H-indazole-3-carboxylic acid: A Comprehensive Guide
Researchers and drug development professionals handling 5-Benzyloxy-1H-indazole-3-carboxylic acid must adhere to stringent safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Physicochemical and Hazard Data
A clear understanding of the compound's properties is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃[1] |
| Molecular Weight | 268.27 g/mol [1] |
| Appearance | Solid, Crystal - Powder[2] |
| Color | Very pale yellow - Yellow red[2] |
| Melting Point | 261°C[2] |
| Known Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) upon combustion.[4][5] |
Experimental Protocol: Spill and Waste Disposal
This section details the step-by-step procedures for managing spills and disposing of this compound waste.
Immediate Spill Response Protocol
-
Evacuate and Ventilate: In the event of a significant spill, immediately evacuate unprotected personnel from the area. Ensure adequate ventilation to minimize inhalation of dust.[5]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the following:
-
Contain the Spill: Prevent further spread of the solid material. Avoid generating dust.[4]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly. Wash hands and any exposed skin with plenty of soap and water after handling.[4]
Step-by-Step Waste Disposal Procedure
Disposal of this compound must be carried out in accordance with local, state, and federal regulations.[6] The primary method of disposal is through an approved hazardous waste disposal plant.[4][5][6]
-
Waste Segregation:
-
Labeling:
-
Affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste" and specify "this compound".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
-
Neutralization (for dilute acidic solutions only):
-
While this compound is a carboxylic acid, neutralization should only be performed on very dilute solutions by trained personnel in a controlled environment, such as a fume hood.[7]
-
Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) while stirring and monitoring the pH.[7][8]
-
The final pH should be between 5.5 and 9.5 before drain disposal is considered, and only if local regulations permit and the solution contains no other hazardous components.[7]
-
Note: Due to the hazardous nature of this compound, direct disposal via an approved waste management company is the recommended and safest option.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [aromalake.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. epfl.ch [epfl.ch]
Essential Safety and Operational Protocols for -Benzyloxy-1H-indazole-3-carboxylic Acid
For Immediate Reference: This document provides critical safety and handling information for 5-Benzyloxy-1H-indazole-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
When handling this compound, a solid in powder or crystal form, it is imperative to use appropriate personal protective equipment (PPE) to mitigate risks of exposure.[1] The primary hazards associated with this and similar chemical compounds include skin and eye irritation.[1][2] Therefore, preventative measures are crucial.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment:
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against airborne dust particles and potential splashes.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[4][5] | Prevents direct skin contact with the compound.[4] |
| Body Protection | A lab coat or other protective clothing. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[6] A dust respirator may be necessary if dust generation is unavoidable.[1][7] | Avoids the inhalation of potentially harmful dust.[7] |
Operational Plan: Handling and Preparation of Solutions
Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk. [6][7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the powdered compound, do so carefully to avoid generating dust.[1] Using a balance with a draft shield is recommended.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][6]
Disposal Plan
Treat all waste containing this compound as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste, including contaminated gloves, weighing paper, and any unused compound, in a clearly labeled and sealed container designated for hazardous chemical waste.[7]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name.[7]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash. [7][8][9]
Emergency Procedures
In Case of a Spill:
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Lightly moistening the powder may help prevent it from becoming airborne.
-
Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[7]
-
Decontamination: Thoroughly clean the spill area.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency procedures.
Caption: Workflow for handling, disposal, and emergency response for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
